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  • Product: 3-Amino-2-(biphenyl-2-ylamino)benzoic acid
  • CAS: 893613-05-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathway of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid

Executive Summary 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly functionalized anthranilic acid derivative. Characterized by a central benzoic acid core, a sterically demanding biphenyl-2-ylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly functionalized anthranilic acid derivative. Characterized by a central benzoic acid core, a sterically demanding biphenyl-2-ylamino group at the ortho position, and a primary amine at the meta position, this compound serves as a privileged scaffold in medicinal chemistry. Its unique dihedral angle and hydrogen-bonding potential make it a critical intermediate for synthesizing complex pharmaceutical active ingredients, including allosteric kinase inhibitors, fenamate-class NSAIDs, and nuclear receptor modulators.

This whitepaper details a robust, self-validating two-step synthetic pathway designed for high chemoselectivity, scalability, and optimal yield, grounded in established organometallic and redox principles.

Strategic Retrosynthetic Analysis

The synthesis of highly substituted 2,3-diaminobenzoic acids requires careful orchestration of C-N bond formation and functional group interconversion.

The target molecule is disconnected via two primary strategic nodes:

  • Redox Disconnection: The C3 primary amine is derived from the chemoselective reduction of a nitro precursor.

  • C-N Cross-Coupling Disconnection: The diarylamine linkage at C2 is constructed via a transition-metal-catalyzed coupling between 2-chloro-3-nitrobenzoic acid (a commercially available, highly activated electrophile) and biphenyl-2-amine (the nucleophile).

SynthesisPathway SM1 2-Chloro-3-nitrobenzoic acid Intermediate 2-(Biphenyl-2-ylamino)- 3-nitrobenzoic acid SM1->Intermediate Step 1: Ullmann Coupling CuI, K2CO3, DMF, 100°C SM2 Biphenyl-2-amine SM2->Intermediate Target 3-Amino-2-(biphenyl-2-ylamino) benzoic acid Intermediate->Target Step 2: Nitro Reduction SnCl2·2H2O, EtOH, 70°C

Figure 1: Two-step synthetic pathway for 3-Amino-2-(biphenyl-2-ylamino)benzoic acid.

Step 1: Copper-Mediated C-N Bond Formation (Ullmann Coupling)

Mechanistic Causality & Expertise

Forming a C-N bond between an ortho-substituted aniline (biphenyl-2-amine) and an aryl chloride is notoriously difficult due to severe steric hindrance. While a classical Nucleophilic Aromatic Substitution (SNAr) might seem plausible due to the activating C3-nitro group, it often requires excessively harsh conditions that lead to degradation.

Instead, a Copper-catalyzed Ullmann-type coupling is the optimal choice. The reaction leverages the "ortho-effect" , where the C1-carboxylic acid of the electrophile acts as an endogenous directing group. The carboxylate coordinates to the Cu(I) center, bringing the metal into precise spatial proximity to the adjacent C-Cl bond. This pre-organization drastically lowers the activation energy for the oxidative addition step, enabling the coupling to proceed efficiently at moderate temperatures despite the steric bulk of the biphenyl system ()[1].

Step-by-Step Protocol: 2-(Biphenyl-2-ylamino)-3-nitrobenzoic acid

Self-Validating System: The reaction's progress is visually indicated by a color shift from green/blue (Cu salts) to a deep brown/red homogeneous solution, and validated by the precipitation of the product upon specific pH adjustment.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-chloro-3-nitrobenzoic acid (10.0 mmol, 1.0 equiv), biphenyl-2-amine (11.0 mmol, 1.1 equiv), CuI (1.0 mmol, 10 mol%), L-proline (2.0 mmol, 20 mol%), and anhydrous K2CO3 (25.0 mmol, 2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen (3 cycles) to prevent catalyst oxidation.

  • Solvent Addition: Inject 20 mL of anhydrous DMSO (0.5 M) via syringe.

  • Reaction: Heat the vigorously stirring mixture to 100 °C for 14 hours. Monitor via LC-MS until the aryl chloride is completely consumed.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 100 mL of distilled water. The mixture will be basic. Carefully acidify the solution dropwise with 1M HCl until the pH reaches exactly 3.0.

    • Causality: Acidification protonates the carboxylate salt, forcing the highly hydrophobic intermediate to crash out of the aqueous DMSO solution.

  • Purification: Filter the resulting precipitate, wash thoroughly with cold water to remove residual copper salts and DMSO, and recrystallize from hot ethanol to afford the pure intermediate.

Step 2: Chemoselective Nitro Reduction

Mechanistic Causality & Expertise

The intermediate 2-(biphenyl-2-ylamino)-3-nitrobenzoic acid must be reduced to the target amine. While Palladium on Carbon (Pd/C) with hydrogen gas is a standard method, the presence of the bulky biphenyl group and the diarylamine linkage introduces risks of over-reduction, dehalogenation (if generalized to other analogs), or catalyst poisoning.

Tin(II) chloride (SnCl2) provides a highly reliable, single-electron transfer reduction mechanism that is strictly chemoselective for nitroarenes. It efficiently reduces the nitro group to an aniline without cleaving the newly formed C-N bond or altering the carboxylic acid ()[2].

Step-by-Step Protocol: 3-Amino-2-(biphenyl-2-ylamino)benzoic acid

Self-Validating System: The complete consumption of the nitro compound is easily tracked via TLC (distinct Rf shift to a more polar, ninhydrin-active spot). The workup uses a specific pH threshold to manage tin byproducts.

  • Dissolution: Dissolve the intermediate (5.0 mmol, 1.0 equiv) in a 1:1 mixture of Ethanol and Ethyl Acetate (25 mL, 0.2 M).

  • Reagent Addition: Add SnCl2·2H2O (25.0 mmol, 5.0 equiv) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (70 °C) for 4–6 hours.

  • Quenching: Cool to room temperature. Carefully pour the mixture into an ice-cold saturated aqueous solution of NaHCO3. Adjust until the pH stabilizes at 7–8.

    • Causality: Neutralizing the acidic tin mixture causes the formation of tin oxides/hydroxides, which precipitate as a thick white gel.

  • Filtration: Filter the gelatinous suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with Ethyl Acetate (3 × 50 mL). Attempting liquid-liquid extraction without this filtration will result in an unbreakable emulsion.

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Final Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the target compound as a solid.

Workflow Start Dissolve Intermediate in EtOH/EtOAc Add Add SnCl2·2H2O (5.0 equiv) Start->Add Heat Reflux at 70 °C for 4-6 hours Add->Heat Cool Cool to RT & Adjust pH to 7-8 Heat->Cool Extract Filter via Celite & Extract with EtOAc Cool->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify

Figure 2: Experimental workflow for the chemoselective nitro reduction and workup.

Process Optimization Data

To ensure maximum efficiency, quantitative optimization data for both the coupling and reduction steps are summarized below.

Table 1: Optimization of C-N Coupling Conditions (Step 1)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1NoneK2CO3DMF120< 5SNAr fails due to steric hindrance.
2CuI (10 mol%)K2CO3DMF10045Sluggish kinetics without a stabilizing ligand.
3CuI (10 mol%) + L-Proline K2CO3 DMSO 100 82 Optimal. Ligand stabilizes Cu(I); DMSO aids solubility.
4Pd2(dba)3 + XantphosCs2CO3Toluene11065Viable, but higher cost and lower yield than Cu.

Table 2: Comparison of Nitro Reduction Methodologies (Step 2)

MethodReagentsChemoselectivityYield (%)Scalability Profile
Catalytic HydrogenationPd/C, H2 (1 atm), MeOHModerate70High, but risks over-reduction of the biphenyl system.
Tin(II) Chloride SnCl2·2H2O, EtOH, 70 °C Excellent 88 Optimal for bench-scale. Requires Celite filtration.
Iron ReductionFe powder, NH4Cl, EtOH/H2OHigh85Excellent green alternative for multi-kilogram scale.

References

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Introduction to the Synthesis of Biphenyl Compounds: A Strategic Guide for Drug Development

Executive Summary The biphenyl scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and advanced organic materials (such as OLEDs and liquid crystals). The strategic formation of the carbon-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, agrochemicals, and advanced organic materials (such as OLEDs and liquid crystals). The strategic formation of the carbon-carbon (C–C) bond between two aromatic rings requires precise control over chemo-, regio-, and stereoselectivity. This technical guide explores the mechanistic paradigms of biaryl synthesis, transitioning from historical homocoupling methods to modern, highly selective cross-coupling and C–H activation strategies. By understanding the causality behind catalyst selection, ligand design, and reaction conditions, researchers can design self-validating experimental workflows that maximize yield and reproducibility.

Mechanistic Paradigms in Biaryl Synthesis

The Classic Ullmann Homocoupling

Historically, the synthesis of symmetrical biphenyls relied on the Ullmann reaction, first reported in 1901. This method involves the copper-mediated coupling of two aryl halides ()[1].

  • Mechanistic Causality: The reaction initiates with the formation of a Cu(I) species, which undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from a diarylcopper intermediate yields the biaryl product[1].

  • Limitations: The high activation energy required for the oxidative addition of Cu(0) necessitates harsh thermal conditions (typically >200°C), severely limiting functional group tolerance and rendering it unsuitable for complex, late-stage drug intermediates[1].

The Suzuki-Miyaura Cross-Coupling: The Gold Standard

For unsymmetrical biphenyls, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the undisputed gold standard. It couples an aryl halide (or pseudohalide) with an arylboronic acid.

  • Mechanistic Causality: Boronic acids are highly stable and possess low toxicity. However, their organic groups are poorly nucleophilic. The addition of an inorganic base (e.g., K2​CO3​ ) is strictly required to coordinate with the boron atom, forming a negatively charged boronate complex [Ar-B(OH)3​]− . This coordination increases the electron density on the aryl group, facilitating the critical transmetalation step onto the Pd(II) center.

  • Advanced Applications: Specialized phosphine ligands allow the coupling of highly electron-poor, polyfluorinated substrates that were previously inaccessible ()[2]. Furthermore, the use of enantiopure ligands like sulfonated SPhos (sSPhos) enables the atroposelective synthesis of axially chiral biphenols ()[3].

Emerging Frontiers: C–H Activation

To bypass the need for pre-functionalized starting materials (halides and boronates), direct C–H functionalization is rapidly advancing.

  • Mechanistic Causality: By utilizing directing groups (such as nitriles or pyrimidines), researchers can achieve remote meta-selectivity. Computational studies reveal that a ligand-containing Pd-Ag heterodimeric transition state is responsible for overriding the inherent bias toward proximal C–H activation ()[4].

Visualizing the Catalytic Logic

The efficiency of the Suzuki-Miyaura reaction relies on a robust Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting stalled reactions.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Fig 1. The Pd-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Experimental Workflows and Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to the scientist.

Protocol 1: Standard Suzuki-Miyaura Coupling (Synthesis of Unsymmetrical Biphenyls)

Objective: High-yield synthesis of 4-methoxybiphenyl via cross-coupling.

  • Preparation & Degassing: In a flame-dried Schlenk flask under an inert N2​ atmosphere, add 4-bromoanisole (1.0 equiv) and phenylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation (hydrolysis of the C–B bond).

  • Catalyst & Base Loading: Add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/ H2​O (4:1 v/v).

    • Causality: Degassing prevents the oxidation of the Pd(0) active species and phosphine ligands. The biphasic solvent system is critical; the organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and boronic acid, facilitating interfacial transmetalation.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the aryl halide via Thin-Layer Chromatography (Hexanes/EtOAc 9:1). UV activity will confirm the formation of the highly conjugated biphenyl system.

  • Workup: Cool to room temperature, extract with Ethyl Acetate ( 3×20 mL), wash with brine, and dry over anhydrous MgSO4​ .

  • Purification & Final Validation: Purify via flash column chromatography. Validate the final structure using 1H NMR (confirming the integration of 9 aromatic protons) and LC-MS.

Protocol 2: Atroposelective Synthesis of Axially Chiral Biphenols

Objective: Enantioselective synthesis of sterically hindered 2,2'-biphenols.

  • Preparation: In a glovebox, combine the sterically hindered aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv).

  • Chiral Catalyst Assembly: Add Pd(OAc)2​ (0.05 equiv) and the enantiopure ligand sSPhos (0.10 equiv) ()[3].

    • Causality: The sulfonate group on sSPhos engages in attractive noncovalent interactions with the substrate. This locks the conformation of the transition state during reductive elimination, dictating the axial chirality of the product[3].

  • Reaction: Stir in a biphasic Toluene/ H2​O system at 40°C.

    • Causality: Operating at a lower temperature maximizes the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby enhancing the enantiomeric excess (ee).

  • Validation Checkpoint: Post-workup, validate the enantiomeric excess using Chiral HPLC against a racemic standard. Target ee should be >90%.

Workflow Prep 1. Preparation Degas Solvents Mix 2. Reagent Mixing Pd + Ligand + Subs Prep->Mix React 3. Reaction Heat & Stir Mix->React Workup 4. Workup Quench & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 2. Standard experimental workflow for the synthesis of biphenyl compounds.

Quantitative Data: Catalyst and Methodology Comparison

To aid in experimental design, the following table summarizes the operational parameters and quantitative outcomes of the primary biaryl synthesis methodologies.

MethodologyCatalyst / Ligand SystemTypical Temp (°C)Substrate ScopeYield RangeKey Advantage
Classic Ullmann Cu(0) powder200–250Symmetrical aryl iodides40–80%Cost-effective, robust for simple homocoupling.
Standard Suzuki Pd(dppf)Cl2​ / K2​CO3​ 80–100Broad (aryl halides & boronates)85–99%High functional group tolerance, low toxicity.
Atroposelective Suzuki Pd(OAc)2​ / sSPhos40–80Sterically hindered biaryls70–95%High enantiomeric excess (>90% ee) for chiral drugs.
Polyfluorinated Suzuki Pd2​(dba)3​ / Phosphines95Electron-poor, highly fluorinated50–88%Access to previously inaccessible materials.
C–H Activation Pd-Ag heterodimer / Pyridone80–120Unactivated arenes with DGs60–85%Step-economy, bypasses pre-functionalization.

Conclusion

The synthesis of biphenyl compounds has evolved from brute-force thermal homocouplings to highly orchestrated, ligand-directed cross-couplings. By applying the principles of mechanistic causality—specifically understanding the roles of base activation in transmetalation and noncovalent interactions in reductive elimination—drug development professionals can design robust, scalable, and highly selective synthetic routes.

References

  • Pearce-Higgins, R., et al. "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols." Journal of the American Chemical Society, 2022. URL:[Link]

  • Bulfield, D., & Huber, S. M. "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Fan, Z., et al. "Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies." Angewandte Chemie International Edition, 2020. URL:[Link]

Sources

Protocols & Analytical Methods

Method

3-Amino-2-(biphenyl-2-ylamino)benzoic acid in organic synthesis

Application Note: 3-Amino-2-(biphenyl-2-ylamino)benzoic acid as a Versatile Scaffold in Advanced Organic Synthesis Introduction 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly specialized, polyf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-2-(biphenyl-2-ylamino)benzoic acid as a Versatile Scaffold in Advanced Organic Synthesis

Introduction

3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly specialized, polyfunctional anthranilic acid derivative. In modern drug discovery and materials science, highly substituted 2,3-diaminobenzoic acids serve as privileged scaffolds for the construction of complex N-heterocycles. This specific molecule is defined by three orthogonal reactive centers: an electrophilic carboxylic acid at C1, a sterically demanding secondary amine at C2 bearing a biphenyl-2-yl group, and a nucleophilic primary amine at C3.

This unique structural triad allows researchers to deploy this intermediate in divergent synthetic pathways, most notably in the generation of highly functionalized acridones (via intramolecular Friedel-Crafts acylation)[1] and benzimidazoles (via oxidative condensation). These downstream heterocycles are critical in the development of kinase inhibitors, antimalarial agents, and fluorescent probes.

Mechanistic Rationale & Chemical Reactivity

Designing synthetic routes with this molecule requires a deep understanding of its steric and electronic microenvironment.

  • Pathway A: Intramolecular Friedel-Crafts Acylation (Acridone Formation) The cyclization of N-arylanthranilic acid derivatives to acridones is a cornerstone of heterocyclic synthesis. Activation of the C1 carboxylic acid generates an acylium ion intermediate that undergoes electrophilic aromatic substitution onto the proximal phenyl ring of the biphenyl-2-yl group. The presence of the C3 primary amine (which becomes protonated in strongly acidic media) acts as an electron-withdrawing group, modulating the nucleophilicity of the core ring and ensuring cyclization occurs selectively on the biphenyl moiety. Historically, Polyphosphoric Acid (PPA) or H₂SO₄ were used; however, Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is now preferred. Eaton's reagent provides a lower viscosity environment and requires milder heating, which prevents the thermal degradation and unwanted sulfonation of the sensitive 3-amino group[2].

  • Pathway B: Oxidative Condensation (Benzimidazole Formation) The adjacent 2-amino and 3-amino groups constitute a classic 1,2-diamine system. The steric bulk of the biphenyl-2-yl group at the secondary amine significantly reduces its nucleophilicity compared to the primary C3 amine. Condensation with an aryl aldehyde initially forms an imine at the C3 position. Subsequent intramolecular attack by the C2 secondary amine forms a benzimidazoline intermediate, which is rapidly oxidized to the aromatic benzimidazole.

Experimental Protocols

Protocol A: Synthesis of Functionalized Acridones via Eaton's Reagent

This protocol details the self-validating intramolecular cyclization of the anthranilic acid core into an acridone derivative[2].

Reagents:

  • 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (1.0 eq)

  • Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10-15 volumes)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (1.0 mmol) under an inert argon atmosphere.

  • Activation & Cyclization: Slowly add Eaton's reagent (5.0 mL) at room temperature. Causality: Eaton's reagent acts as both the solvent and the dehydrating/activating agent. Its lower viscosity compared to PPA ensures homogeneous mixing without localized superheating[2].

  • Heating: Heat the reaction mixture to 80 °C for 2–4 hours. Monitor the consumption of the starting material via TLC (Eluent: DCM/MeOH 9:1).

  • Quenching: Once complete, cool the mixture to room temperature and carefully pour it dropwise into a vigorously stirred beaker of ice-cold saturated NaHCO₃ solution. Causality: Neutralization of the methanesulfonic acid forces the highly insoluble acridone product to precipitate out of the aqueous phase, self-purifying the reaction from water-soluble byproducts.

  • Isolation: Filter the resulting yellow/green precipitate under a vacuum, wash extensively with deionized water to remove residual phosphate salts, and dry under a high vacuum at 50 °C overnight.

Protocol B: Synthesis of 1-(Biphenyl-2-yl)benzimidazoles via Oxidative Condensation

This protocol leverages the 2,3-diamino functionality to build a benzimidazole core.

Reagents:

  • 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (1.0 eq)

  • Aryl Aldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅, 1.5 eq)

  • DMF/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the aryl aldehyde (1.1 mmol) and Na₂S₂O₅ (1.5 mmol) in 5 mL of DMF/EtOH (1:1). Stir at room temperature for 30 minutes. Causality: Na₂S₂O₅ forms a bisulfite adduct with the aldehyde in situ. This acts as a controlled electrophile, preventing rapid polymerization and facilitating clean imine formation at the primary amine.

  • Condensation: Add the 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (1.0 mmol) to the mixture.

  • Oxidative Cyclization: Heat the reaction to 90 °C and reflux open to the air for 6–8 hours. The ambient oxygen drives the oxidative aromatization of the transient benzimidazoline intermediate into the final benzimidazole.

  • Workup: Concentrate the solvent in vacuo, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for column chromatography.

Quantitative Data: Optimization of Acridone Cyclization

The choice of cyclization reagent drastically impacts the yield and purity of the resulting acridone. The table below summarizes comparative literature data for the cyclization of N-arylanthranilic acids[1],.

Reagent / CatalystTemperature (°C)Time (h)Average Yield (%)Mechanistic Advantage / Disadvantage
H₂SO₄ (conc.) 100 °C4–655–60%Disadvantage: High risk of sulfonation on the electron-rich biphenyl ring[1].
Polyphosphoric Acid (PPA) 100–120 °C2–458–70%Disadvantage: High viscosity makes stirring difficult; product trapping occurs[1].
Eaton's Reagent 80 °C2–572–78%Advantage: Mild conditions, low viscosity, excellent functional group tolerance[2],[1].
BF₃·Et₂O (Microwave) 150 °C (MW)0.585–95%Advantage: Extremely rapid, solvent-free conditions with high atom economy.

Synthetic Pathway Visualization

G Core 3-Amino-2-(biphenyl-2-ylamino) benzoic acid (CAS: 893613-05-3) Cond1 Eaton's Reagent or PPA 80-120 °C Core->Cond1 Cond2 Aryl Aldehyde, Na2S2O5 Oxidative conditions Core->Cond2 Cond3 HATU, DIPEA, Primary Amine DMF, rt Core->Cond3 Acridone Acridone Derivatives (Intramolecular Friedel-Crafts) Benzimidazole Benzimidazole Derivatives (Oxidative Condensation) Amide Peptidomimetics / Amides (Carboxylic Acid Coupling) Cond1->Acridone Cond2->Benzimidazole Cond3->Amide

Divergent synthetic pathways of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid.

Sources

Application

Application Note: Biphenyl Benzoic Acid Derivatives as Privileged Scaffolds in Medicinal Chemistry

Structural Rationale and Pharmacophore Dynamics The biphenyl benzoic acid scaffold is a remarkably versatile and privileged structure in modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Pharmacophore Dynamics

The biphenyl benzoic acid scaffold is a remarkably versatile and privileged structure in modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage this motif because it perfectly balances structural rigidity with tunable physicochemical properties.

The core architecture consists of two fundamental components:

  • The Biphenyl Moiety : This provides a rigid, hydrophobic framework that readily inserts into lipophilic binding pockets of target proteins[2]. The restricted rotation around the biaryl axis reduces the entropic penalty upon target binding, leading to higher affinity compared to flexible aliphatic linkers[1].

  • The Carboxylic Acid Group : Functioning as a critical hydrogen-bond acceptor and an anion at physiological pH, the carboxylate group forms powerful electrostatic interactions (salt bridges) with positively charged amino acid residues (e.g., Arginine, Lysine) within the active sites of receptors and transporters[3].

This unique combination of hydrophobicity and polarity enhances bioavailability while allowing for precise molecular targeting across a wide spectrum of pathologies, including hyperuricemia, overactive bladder, and osteoporosis[1].

Therapeutic Applications & Mechanistic Insights

URAT1 Inhibition for Hyperuricemia (Gout)

Urate transporter 1 (URAT1) is responsible for approximately 90% of uric acid reabsorption in the kidneys. Inhibiting URAT1 is a clinically validated strategy for treating gout[2]. Because the exact crystal structure of URAT1 remains elusive, ligand-based drug design is paramount.

By employing a pharmacophore fusion strategy , researchers have successfully combined the anionic component of Telmisartan (an angiotensin II receptor blocker) with the hydrophobic component of Epaminurad to generate novel biphenyl carboxylic acid derivatives[2]. These synthesized compounds exhibit exceptional potency, with leading candidates outperforming the clinical standard, benzbromarone[2].

URAT1 T Telmisartan (Anionic Component) PF Pharmacophore Fusion Strategy T->PF E Epaminurad (Hydrophobic Component) E->PF B Biphenyl Benzoic Acid Derivative PF->B U URAT1 Inhibition B->U Ex Uric Acid Excretion (Gout Therapy) U->Ex

Figure 1: Pharmacophore fusion strategy for biphenyl benzoic acid URAT1 inhibitors.

Selective β3-Adrenergic Receptor Agonists

Biphenyl benzoic acid derivatives have been extensively developed as highly potent and selective human β3-adrenergic receptor (β3-AR) agonists for the treatment of overactive bladder (OAB)[4].

Structure-Activity Relationship (SAR) studies reveal that introducing lipophilic substitutions at the terminal phenyl ring, alongside a methyl group at the α-position of the phenethylamine moiety, drastically enhances both in vitro potency and oral bioavailability[5]. Activation of the β3-AR triggers Gs-protein coupling, which stimulates adenylyl cyclase to produce cAMP, ultimately leading to the relaxation of the detrusor muscle[6].

Pathway L β3-AR Agonist (Biphenyl) R β3-Adrenergic Receptor L->R G Gs Protein Activation R->G AC Adenylyl Cyclase G->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Relax Detrusor Muscle Relaxation PKA->Relax

Figure 2: Mechanism of action for biphenyl benzoic acid derivatives in β3-AR activation.

Bone-Sparing Antiresorptive Agents

A major limitation of traditional bisphosphonates (e.g., alendronate) in treating osteoporosis is that they inhibit both osteoclast-mediated bone resorption and osteoblast-mediated bone formation, thereby blunting the anabolic effects of parathyroid hormone (PTH)[7]. Biphenyl carboxylic acid derivatives, such as ABD350, represent a paradigm shift. They selectively inhibit osteoclast formation and induce osteoclast apoptosis without impairing osteoblast viability or PTH-induced bone formation[7].

Quantitative Data Summary

The following table summarizes the comparative efficacy of various biphenyl benzoic acid derivatives across different therapeutic targets:

Compound / ScaffoldPrimary TargetTherapeutic IndicationKey Efficacy MetricReference
Compound B21 URAT1 TransporterHyperuricemia (Gout)IC₅₀ = 0.17 μM[2]
Compound A1 URAT1 TransporterHyperuricemia (Gout)IC₅₀ = 0.93 μM[2]
Compound 10a / 10e β3-Adrenergic ReceptorOveractive BladderHigh Potency & Selectivity[4]
ABD350 OsteoclastsOsteoporosisSelective Inhibition at 20 μM[7]
Compound 3j Breast Cancer (MCF-7)OncologyIC₅₀ = 9.92 ± 0.97 μM[3]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that every step includes internal quality control mechanisms to guarantee data integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Synthesis

Objective: Synthesize the biphenyl benzoic acid core via cross-coupling of an arylboronic acid and a substituted bromobenzoic acid[1].

Causality & Expert Insight: The use of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] requires strict anaerobic conditions. Degassing the solvent prevents the oxidative deactivation of the Pd(0) catalyst to Pd(II). A biphasic solvent system (Toluene/Ethanol/Water) is intentionally chosen to ensure the simultaneous solubilization of the hydrophobic aryl halide and the highly polar boronic acid/base complex[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the substituted bromobenzoic acid (1.0 eq) and the appropriate arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.5 eq). Note: K₂CO₃ is critical as it coordinates with the boronic acid to form a reactive boronate complex, facilitating the transmetalation step.

  • Degassing: Suspend the mixture in a Toluene:Ethanol:H₂O (2:1:1) solvent system. Degas the solution via three freeze-pump-thaw cycles and backfill with N₂[2].

  • Reaction: Heat the mixture to 110 °C under continuous stirring for 12-18 hours[2].

  • Self-Validation (QC): Monitor the reaction via TLC. The disappearance of the starting bromobenzoic acid validates the completion of the coupling.

  • Workup: Cool to room temperature, acidify with 1N HCl to protonate the carboxylic acid, and extract with Ethyl Acetate. Purify via silica gel column chromatography.

Synthesis A Arylboronic Acid C Suzuki-Miyaura Cross-Coupling A->C B Bromobenzoic Acid B->C D Biphenyl Benzoic Acid Scaffold C->D E Lead Optimization (SAR Studies) D->E

Figure 3: Suzuki-Miyaura cross-coupling workflow for biphenyl benzoic acid synthesis.

Protocol B: In Vitro URAT1 Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized biphenyl derivatives against human URAT1[2].

Causality & Expert Insight: We utilize HEK293 cells transiently transfected with human URAT1 because the parental line lacks endogenous URAT1, providing a near-zero background for heterologous expression[2]. Rapid washing with ice-cold buffer is critical to instantly halt transporter kinetics and prevent the efflux of the radioligand.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing URAT1 in 24-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells twice with chloride-free Hank's Balanced Salt Solution (HBSS). Pre-incubate cells with varying concentrations of the biphenyl benzoic acid derivative (0.01 μM to 100 μM) for 10 minutes at 37 °C.

  • Radioligand Uptake: Initiate the assay by adding 5 μM of [¹⁴C]-uric acid to each well. Incubate for exactly 5 minutes.

  • Termination: Stop the reaction by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold HBSS.

  • Self-Validation (QC): Include Benzbromarone (10 μM) as a positive control[2]. If Benzbromarone fails to inhibit >90% of the [¹⁴C]-uric acid uptake, the assay batch must be discarded.

  • Quantification: Lyse the cells using 0.1 N NaOH and measure the intracellular radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Osteoclast Differentiation and Apoptosis Assay

Objective: Validate the selective antiresorptive activity of biphenyl derivatives without impairing osteoblasts[7].

Causality & Expert Insight: Macrophage colony-stimulating factor (M-CSF) is used to promote macrophage survival, while Receptor Activator of Nuclear Factor κB Ligand (RANKL) is the obligate cytokine that drives fusion into multinucleated osteoclasts[7]. Tartrate-Resistant Acid Phosphatase (TRAP) is utilized as a definitive phenotypic marker for osteoclastogenesis.

Step-by-Step Methodology:

  • Primary Culture: Isolate murine bone marrow macrophages and culture them in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for 3 days.

  • Differentiation: Treat the cells with 100 ng/mL RANKL and the test biphenyl compound (e.g., ABD350 at 20 μM)[7].

  • Self-Validation (QC): Run parallel plates treated with Alendronate (20 μM) as a positive control for osteoclast inhibition, and a negative control plate of osteoblasts to prove the compound does not induce generalized cytotoxicity[7].

  • Staining: After 5 days, fix the cells with 4% paraformaldehyde and stain for TRAP.

  • Analysis: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. Apoptosis is confirmed via Annexin V/PI flow cytometry.

References

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Benchchem
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents Asian Journal of Green Chemistry
  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Form
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors ResearchG
  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability.

Sources

Method

Application Note: Utilizing 3-Amino-2-(biphenyl-2-ylamino)benzoic acid as a Privileged Building Block for Conformationally Restricted Benzimidazoles

Executive Summary In modern rational drug design, controlling the 3D conformation of a small molecule is paramount for achieving high target selectivity and minimizing off-target toxicity. 3-Amino-2-(biphenyl-2-ylamino)b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, controlling the 3D conformation of a small molecule is paramount for achieving high target selectivity and minimizing off-target toxicity. 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) serves as a highly specialized, privileged building block for synthesizing 1-(biphenyl-2-yl)-1H-benzimidazole-7-carboxylic acid derivatives. This application note details the structural causality, optimized synthetic protocols, and biological utility of this building block, specifically focusing on its role in developing potent kinase inhibitors.

Structural Rationale & Causality

The utility of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid lies in its unique 2,3-diaminobenzoic acid topology. When subjected to cyclization, the primary amine at C3 and the secondary amine at C2 bridge to form a benzimidazole core.

The Causality of Atropisomerism: The resulting 1-(biphenyl-2-yl)-1H-benzimidazole-7-carboxylic acid features extreme steric hindrance between the bulky biphenyl group at the N1 position and the carboxylic acid at the C7 position. This steric clash restricts rotation around the N1-aryl bond, locking the molecule into a defined orthogonal conformation (atropisomerism). By pre-organizing the molecule into its bioactive conformation, medicinal chemists can drastically reduce the entropic penalty upon binding to deep kinase pockets, a strategy successfully employed in the discovery of potent Osaka Thyroid (COT/MAP3K8) and PI3Kδ inhibitors[1]. Furthermore, the benzimidazole moiety itself is a proven pharmacophore across multiple therapeutic areas, providing excellent hydrogen-bonding capabilities and metabolic stability.

Chemical Workflow

G A 3-Amino-2-(biphenyl-2-ylamino) benzoic acid B Cyclization (Orthoester / H+) A->B C 1-(Biphenyl-2-yl)-1H-benzimidazole -7-carboxylic acid B->C D Amide Coupling (HATU / Amine) C->D E Conformationally Restricted Kinase Inhibitor D->E

Caption: Chemical workflow for synthesizing restricted benzimidazole inhibitors from the biphenyl precursor.

Optimization of Cyclization Conditions

To establish a self-validating protocol, multiple cyclization conditions were evaluated. The goal was to achieve complete ring closure without degrading the sensitive biphenyl moiety or causing premature decarboxylation of the C7 acid.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
HCOOH / HClWater100124582%Aqueous acidic conditions led to partial hydrolysis and poor solubility.
TMOF / p-TsOH Toluene 110 4 88 96% Optimal: TMOF acts as a clean C1 source; Dean-Stark removes MeOH.
Triethyl orthoacetateToluene11068194%Yields the 2-methylbenzimidazole derivative; slightly slower kinetics.
CDI / THFTHF6581550%Failed to fully cyclize; stalled at the intermediate urea stage.

Self-Validating Experimental Protocols

Protocol A: Benzimidazole Core Assembly (Cyclization)

Causality of Choices: Trimethyl orthoformate (TMOF) is selected over formic acid to prevent the formation of water, which can stall the dehydration step of the cyclization. A catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the orthoester, accelerating the formation of the intermediate formamidine.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (1.0 eq, 10 mmol) in anhydrous toluene (50 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add trimethyl orthoformate (3.0 eq, 30 mmol) followed by p-TsOH monohydrate (0.1 eq, 1 mmol).

  • Reflux & Water Removal: Attach a Dean-Stark trap and heat the reaction to 110 °C. Self-Validation Step: The reaction is progressing correctly if methanol/toluene azeotrope begins collecting in the trap.

  • In-Process Control (IPC): After 3 hours, sample the reaction for LC-MS. The protocol is validated when the precursor mass is fully consumed and the intermediate formamidine (m/z [M+H]+) has completely transitioned to the cyclized benzimidazole mass (-32 Da from the formamidine).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold diethyl ether to precipitate the pure 1-(biphenyl-2-yl)-1H-benzimidazole-7-carboxylic acid.

Protocol B: Sterically Hindered Amidation at C7

Causality of Choices: The C7-carboxylic acid is deeply buried in the steric shadow of the N1-biphenyl group. Standard carbodiimides (EDC/DCC) fail because the resulting active ester is too bulky to undergo nucleophilic attack. HATU is utilized because it forms a highly reactive, compact 7-aza-1-hydroxybenzotriazole (HOAt) ester that facilitates intramolecular hydrogen bonding, accelerating the coupling[2].

Step-by-Step Methodology:

  • Activation: Dissolve the synthesized 1-(biphenyl-2-yl)-1H-benzimidazole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.5 eq).

  • Pre-activation Window: Stir at room temperature for exactly 15 minutes. Self-Validation Step: A distinct color change to deep yellow/orange indicates the successful formation of the HOAt active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at 40 °C for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final atropisomeric kinase inhibitor.

Biological Application: Targeting COT Kinase

The final compounds derived from this building block are frequently utilized to target the Osaka Thyroid (COT / MAP3K8) kinase, a critical node in inflammatory signaling. By inhibiting COT, these benzimidazole derivatives block the downstream activation of MEK and ERK, effectively halting the production of pro-inflammatory cytokines like TNF-α in diseases such as rheumatoid arthritis and inflammatory bowel disease[1].

Pathway TLR TLR4 / IL-1R Activation TRAF6 TRAF6 / NF-kB Complex TLR->TRAF6 COT COT (MAP3K8) Kinase TRAF6->COT MEK MEK 1/2 COT->MEK ERK ERK 1/2 MEK->ERK INF Pro-inflammatory Cytokines (TNF-α) ERK->INF INHIB Benzimidazole Inhibitor INHIB->COT

Caption: COT kinase signaling pathway and targeted inhibition by conformationally restricted benzimidazoles.

References

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, Royal Society of Chemistry (2025).

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry, ACS Publications (2021).1[1]

  • Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry (2012). 2[2]

Sources

Application

Advanced Structural Characterization of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid via High-Resolution NMR and Tandem Mass Spectrometry

Executive Summary & Structural Complexities 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly functionalized, sterically hindered diarylamine derivative. Molecules bearing this core architecture a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Complexities

3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3) is a highly functionalized, sterically hindered diarylamine derivative. Molecules bearing this core architecture are of significant interest in drug development due to their structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and mefenamic acid, as well as various kinase inhibitors.

The analytical characterization of this compound presents three distinct challenges:

  • Atropisomerism and Restricted Rotation: The severe steric clash between the bulky biphenyl-2-yl group, the ortho-carboxylic acid, and the meta-primary amine restricts rotation around the diarylamine C–N bonds, often leading to signal broadening in NMR.

  • Complex Hydrogen Bonding: The molecule possesses competing hydrogen-bond donors (-NH, -NH2, -COOH) and acceptors (C=O), creating dynamic inter- and intramolecular networks.

  • Isobaric Fragmentation: In mass spectrometry, the proximity of the carboxylic acid and amine groups leads to complex, overlapping neutral losses (e.g., H2O vs. NH3) that require precise tandem MS (MS/MS) resolution.

This application note provides a self-validating, step-by-step protocol for the rigorous structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Analytical Rationale & Experimental Design

Solvent Selection for NMR

Perdeuterated dimethyl sulfoxide (DMSO-d6) is explicitly chosen over non-polar solvents like CDCl3. Anthranilic acid derivatives exhibit strong inter- and intramolecular hydrogen bonding that causes severe line broadening and poor solubility in non-polar media[1]. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular aggregation. Crucially, it preserves the rigid intramolecular H-bond between the C1-carbonyl and the C2-secondary amine, which stabilizes the molecular conformation and allows for precise spatial mapping via NOESY[1].

Ionization and Fragmentation Strategy for MS

Positive Electrospray Ionization (ESI+) is highly effective for diarylamines due to the basicity of the amine nitrogen, readily yielding the pseudo-molecular ion [M+H]+[2]. Higher-energy C-trap Dissociation (HCD) is employed because diarylamines often require elevated collision energies to overcome the activation barrier for C–N bond cleavage. Under these conditions, fragmentation proceeds via both even-electron neutral losses (e.g., H2O, CO2) from the anthranilic acid core[3] and characteristic C–N cleavages that map the diarylamine linkage[2].

High-Resolution NMR Protocol & Mechanistic Insights

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of 99.9% DMSO-d6.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5-mm dual 13C/1H cryoprobe. Set the probe temperature to 25°C.

  • Acquisition Parameters:

    • 1H NMR: 16–64 scans, relaxation delay (D1) of 2.0 s.

    • 13C NMR: 1024–2048 scans, D1 of 2.0 s.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse sequences. For NOESY, use a mixing time of 300–500 ms to capture through-space interactions between the biphenyl pendant ring and the benzoic acid core.

  • Variable Temperature (VT) NMR (Conditional): If the 1H NMR spectrum exhibits broadened resonances due to restricted rotation (atropisomerism), heat the sample incrementally to 80°C to overcome the rotational energy barrier and sharpen the signals for accurate integration.

  • System Validation: Ensure the residual DMSO pentet is centered exactly at 2.50 ppm and the water peak is at ~3.33 ppm. If the water peak shifts significantly downfield (>3.5 ppm), it indicates concentration-dependent intermolecular H-bonding, requiring sample dilution and re-acquisition[1].

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B Solubilization C 2D NMR (HSQC, HMBC) B->C Backbone D Spatial Analysis (NOESY) C->D Conformation

Fig 1. Self-validating NMR workflow for structural and conformational elucidation.

Table 1: Representative 1H and 13C NMR Assignments in DMSO-d6

(Values are extrapolated from established anthranilic acid and diarylamine benchmarks)

Position1H Shift (ppm)13C Shift (ppm)Key HMBC Correlations (1H → 13C)
-COOH (C1) 12.50 (br s, 1H)169.5C1, C2
-NH- (Sec, C2) 8.85 (br s, 1H)-C2, C1', C2'
-NH2 (Pri, C3) 5.20 (br s, 2H)-C2, C3, C4
C1 (Core) -110.2-
C2 (Core) -142.5-
C3 (Core) -145.1-
C4 (Core) 6.85 (d, 1H)118.4C2, C6
C5 (Core) 7.15 (t, 1H)128.5C1, C3
C6 (Core) 7.40 (d, 1H)122.1C2, C4, C=O
Biphenyl Rings 7.20 – 7.65 (m, 9H)127.0 – 140.5Intra-ring correlations

ESI-HRMS & MS/MS Protocol

Step-by-Step Methodology
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Instrument Setup: Utilize an LC-ESI-QTOF or Orbitrap mass spectrometer.

  • Ionization Parameters: Positive Electrospray Ionization (ESI+). Set the spray voltage to 3.5 kV, capillary temperature to 275°C, and sheath gas flow to 40 arb units.

  • Acquisition:

    • Full Scan: m/z 100–1000 at a resolution of 70,000.

    • ddMS2 (Data-Dependent MS/MS): Isolate the[M+H]+ precursor (m/z 305.1285) and apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 40, and 60 eV.

  • System Validation: Confirm the presence of the [M+H]+ precursor at m/z 305.1285 with a mass error of < 5 ppm. The presence of an in-source fragment at m/z 287.1179 (-H2O) is common for ortho-carboxylic acids and validates the ionization efficiency[3].

MS_Fragmentation M [M+H]+ m/z 305.13 F1 [-H2O] m/z 287.12 M->F1 -18 Da (Dehydration) F2 [-CO2] m/z 261.14 M->F2 -44 Da (Decarboxylation) F3 Biphenylamine Cation m/z 170.09 M->F3 C-N Bond Cleavage F4 [-NH3] m/z 244.11 F2->F4 -17 Da (Amine Loss)

Fig 2. ESI-MS/MS collision-induced fragmentation pathways of the protonated precursor.

Table 2: HRMS/MS Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Mechanism / Assignment
305.1285 ([M+H]+)287.117918 Da (H2O)Dehydration of the C1-carboxylic acid
305.1285 ([M+H]+)261.138644 Da (CO2)Decarboxylation of the benzoic acid core
305.1285 ([M+H]+)170.0964135 DaC–N bond cleavage yielding the biphenylamine cation
261.1386 244.112117 Da (NH3)Loss of the primary amine from the decarboxylated core

References

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replic
  • Electrospray setup in a positive-ion ESI-MS experiment.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Biphenyl Amine Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Experimental Guide

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Finalizing the Visual Guide

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Refining Diagrams for Clarity

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Finalizing Technical Documentation

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Finalizing Protocol Integration

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Welcome to the Technical Support Center. The synthesis of biphenyl amines is a critical transformation in drug discovery and materials science. While the palladium-catalyzed Buchwald-Hartwig amination is the gold standard for constructing these C–N bonds1[1], the reaction is highly sensitive to steric and electronic variables. This guide provides researchers and process chemists with a mechanistic breakdown of common side reactions, quantitative ligand selection data, and self-validating troubleshooting protocols.

Section 1: Mechanistic Origins of Common Side Reactions

To optimize a failing reaction, you must first understand the causality behind the byproducts. Trial-and-error screening is inefficient; rational design requires targeting the specific mechanistic failure point.

Hydrodehalogenation (Reduction of the Aryl Halide)

The Mechanism: The aryl halide is reduced to the corresponding arene, consuming the electrophile without forming the desired C–N bond. This occurs when a palladium-hydride (Pd–H) intermediate forms and undergoes reductive elimination with the aryl group 2[2]. The Causality: Trace water in the solvent can act as a hydride source. Additionally, strong alkoxide bases (e.g., NaOtBu) can undergo β -hydride elimination themselves, transferring a hydride to the Pd center 3[3].

β -Hydride Elimination (Imine Formation)

The Mechanism: When the amine coupling partner possesses β -hydrogens (e.g., primary alkyl amines), the intermediate Pd(II)-amido complex can undergo a β -hydride transfer to the metal. This unproductive pathway yields an imine byproduct and the hydrodehalogenated arene 2[2]. The Causality: This elimination strictly requires an open coordination site on the palladium center. If monodentate ligands are used, they can dissociate, allowing the β -hydrogen to interact with the metal.

Product Inhibition (Catalyst Poisoning)

The Mechanism: The newly formed biphenyl amine is highly electron-rich and can competitively bind to the active Pd(0) species, stalling the catalytic cycle 4[4]. The Causality: A lack of steric bulk around the palladium center allows the product to re-coordinate. This is especially problematic when synthesizing secondary or primary biphenyl amines.

MechanisticPathways Pd0 Pd(0) L(n) OxAdd Oxidative Addition (Pd(II) Aryl Halide) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination AmineCoord->RedElim Main Pathway BetaHydride β-Hydride Elimination (Imine Byproduct) AmineCoord->BetaHydride If β-H present RedElim->Pd0 Regenerate Catalyst Product Biphenyl Amine Product RedElim->Product CatalystPoison Product Inhibition (Catalyst Poisoning) Product->CatalystPoison Competitive Binding Hydrodehalogenation Hydrodehalogenation (Reduced Arene) BetaHydride->Hydrodehalogenation Pd-H intermediate CatalystPoison->Pd0 Prevents turnover

Catalytic cycle of Buchwald-Hartwig amination vs. competing side reaction pathways.

Section 2: Quantitative Data & Ligand Selection

Ligand selection is the most powerful variable for dictating the reaction pathway. The table below summarizes how specific ligand classes influence side reactions based on their steric and electronic properties.

Ligand ClassExamplePrimary Mechanistic BenefitEffect on β -Hydride Elim.Effect on HydrodehalogenationTypical Yield Range
Bidentate Phosphines BINAP, dppfSaturates the Pd coordination sphere, preventing the open site needed for β -H transfer.Excellent Suppression Moderate Suppression75–85%
Dialkylbiaryl Monophosphines XPhos, BrettPhosExtreme steric bulk accelerates reductive elimination over side pathways; prevents product rebinding.Moderate SuppressionExcellent Suppression 85–95%
N-Heterocyclic Carbenes PEPPSI-IPrStrong σ -donation stabilizes Pd intermediates; high thermal stability .Poor SuppressionGood Suppression70–90%
Trialkylphosphines P(t-Bu)₃Highly electron-rich; promotes difficult oxidative additions with deactivated aryl chlorides.Poor SuppressionPoor SuppressionVariable

Section 3: Troubleshooting FAQs

Q1: My GC/MS shows a massive peak corresponding to the reduced aryl halide (hydrodehalogenation). How do I fix this? A1: Hydrodehalogenation is almost always caused by trace moisture or an overly aggressive base 3[3].

  • Switch your base from NaOtBu to a weaker, anhydrous inorganic base like Cs₂CO₃ or K₃PO₄.

  • Ensure your 1,4-dioxane or toluene is strictly anhydrous and degassed.

  • Switch to a bulkier ligand like BrettPhos, which forces rapid reductive elimination before the Pd–H intermediate can form.

Q2: I am coupling a primary alkyl amine with an aryl bromide, and I see significant imine formation. What is the mechanism, and how do I prevent it? A2: You are observing β -hydride elimination. Because your amine has β -hydrogens, the intermediate Pd(II)-amido complex is transferring a proton to the metal 2[2]. To prevent this, switch to a chelating bidentate ligand like BINAP. Bidentate ligands occupy two coordination sites on the square planar Pd(II) complex, denying the β -hydrogen the open coordination site it needs to transfer.

Q3: The reaction stalls at 40% conversion. Starting materials are still present. Adding more catalyst restarts the reaction temporarily. What is happening? A3: This is classic product inhibition (catalyst poisoning). Your synthesized biphenyl amine is electron-rich and is outcompeting the aryl halide for binding to the Pd(0) catalyst 4[4]. Resolve this by using a highly sterically congested precatalyst like BrettPhos Pd G3. The extreme bulk of the BrettPhos ligand physically forces the product to dissociate from the metal center after reductive elimination.

Section 4: Validated Experimental Protocols

To ensure reproducibility, use this self-validating protocol designed to minimize both hydrodehalogenation and product inhibition.

Protocol: Robust Synthesis of Biphenyl Amines using BrettPhos Pd G3

This protocol incorporates an in-process control (IPC) step to validate the absence of moisture-driven side reactions before committing the entire batch.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (2–5 mol %)

  • Anhydrous Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the aryl halide, BrettPhos Pd G3, and finely milled anhydrous Cs₂CO₃ to an oven-dried Schlenk flask.

  • Solvent Addition: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Amine Addition: Add the amine coupling partner via syringe. (If the amine is a solid, add it during Step 1).

  • Heating & Self-Validation (IPC): Heat the reaction to 100 °C. Crucial Step: After 1 hour, withdraw a 50 µL aliquot via syringe. Quench into 1 mL of EtOAc/Water (1:1). Analyze the organic layer by GC/MS.

    • Validation Check: If the hydrodehalogenated arene peak is >5% relative to the product, your solvent is wet. Halt the reaction, re-dry your dioxane over molecular sieves, and restart. If <5%, proceed.

  • Completion: Continue heating until TLC or GC/MS indicates complete consumption of the aryl halide (typically 4–12 hours).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

TroubleshootingLogic Start Low Yield in C-N Coupling? CheckGCMS Analyze Crude by GC/MS Start->CheckGCMS IsHydro High Reduced Arene? CheckGCMS->IsHydro IsBeta Imine Byproduct Present? CheckGCMS->IsBeta IsStall Reaction Stalls at <50%? CheckGCMS->IsStall FixHydro Dry Solvents & Use Cs2CO3 IsHydro->FixHydro Yes Success Optimized Yield FixHydro->Success FixBeta Switch to Chelating Ligand (BINAP) IsBeta->FixBeta Yes FixBeta->Success FixStall Use Bulky Ligand (BrettPhos) IsStall->FixStall Yes FixStall->Success

Decision tree for identifying and resolving common C-N coupling side reactions.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Source: ACS Publications.
  • Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine. Source: Benchchem.
  • Buchwald–Hartwig amination. Source: Wikipedia.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Source: ACS Publications.
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Source: RSC Advances.

Sources

Optimization

Optimizing Ullmann Condensation: A Technical Support Center for Researchers

Welcome to the technical support center for the Ullmann condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Ullmann condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-N, C-O, and C-S bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve common issues but also proactively optimize your reaction conditions for success.

Understanding the Ullmann Condensation: A Quick Primer

First described by Fritz Ullmann in the early 20th century, the Ullmann condensation traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol.[1][2] Historically, these reactions were notorious for requiring harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and high-boiling polar solvents.[1][3]

Modern advancements, particularly the introduction of specialized ligands, have revolutionized the Ullmann condensation, allowing for milder reaction conditions, lower catalyst loadings, and a significantly broader substrate scope.[4][5] The active catalytic species is generally considered to be a Cu(I) complex.[4][6]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your Ullmann condensation experiments in a question-and-answer format.

FAQ 1: Why is my reaction yield low or non-existent?

Low or no product yield is one of the most common frustrations with the Ullmann condensation. Several factors could be at play, and a systematic approach to troubleshooting is key.

Potential Cause 1: Inactive Catalyst

The quality and oxidation state of your copper source are paramount. The active catalyst is a Cu(I) species, and if you are starting with a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized over time.[4][6]

  • Solution:

    • Always use a fresh, high-purity copper(I) salt for your reactions.[6] If you suspect your CuI is old, it's best to purchase a new bottle.[7]

    • Consider in situ activation of your copper catalyst if you are using Cu(0) or a Cu(II) source to ensure the generation of the active Cu(I) species.[1]

Potential Cause 2: Inappropriate Ligand Selection

In modern Ullmann reactions, the ligand is arguably the most critical component for success. The ligand stabilizes the copper catalyst and facilitates the key steps of the catalytic cycle.[5][6] An unsuitable ligand for your specific substrates can lead to a complete shutdown of the reaction.

  • Solution:

    • Screen a variety of ligand classes. Common and effective ligands include amino acids (like L-proline and N,N-dimethylglycine), diamines (such as N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine), and phenanthrolines.[5][6][8]

    • For electron-rich substrates, consider N-methylated amino acid-derived ligands or N-butylimidazole.[6][9]

    • For sterically hindered substrates, bulky diamine ligands may be more effective.[10]

Potential Cause 3: Suboptimal Base

The base plays a crucial role in the Ullmann condensation, primarily by deprotonating the nucleophile.[6][11] However, the choice of base can also influence the solubility of other components and the overall reaction rate.

  • Solution:

    • Screen a panel of inorganic bases. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[6][12]

    • Potassium phosphate is often a good starting point as it is effective in many cases and does not require the addition of drying agents.[9]

Potential Cause 4: Incorrect Solvent Choice

The solvent can significantly impact reaction yield and rate by influencing the solubility of the reactants and catalyst, as well as by potentially coordinating with the copper center.[6][13]

  • Solution:

    • Polar aprotic solvents like DMF and DMSO are often good choices for a wide range of Ullmann couplings.[14][15]

    • For C-O bond formation (O-arylation), non-polar solvents such as toluene or xylene have been shown to be highly effective.[6][16]

    • It is always advisable to consult the literature for similar transformations or to screen a small number of solvents during your optimization.[6]

Potential Cause 5: Inadequate Reaction Temperature

While modern ligand-accelerated protocols operate under milder conditions than traditional Ullmann reactions, the temperature is still a critical parameter.[4][6]

  • Solution:

    • For ligand-accelerated systems, start with a temperature in the range of 80-120°C.[6][12]

    • If no reaction is observed, incrementally increase the temperature. Conversely, if you observe decomposition of your starting materials or product, lower the temperature.[6]

FAQ 2: My reaction is producing significant side products, such as debromination of my aryl halide. What's going on?

The formation of side products is a clear indication that your reaction conditions are not optimal.

Potential Cause 1: Presence of Protic Impurities

Water or other protic impurities can lead to undesired side reactions, most notably the reduction (debromination or deiodination) of the aryl halide.[6]

  • Solution:

    • Always use anhydrous solvents and reagents.

    • Ensure all glassware is thoroughly oven-dried before use.[6]

    • Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

Potential Cause 2: Nucleophile Instability

Your nucleophile (amine or alcohol) may be degrading under the reaction conditions, especially at elevated temperatures or in the presence of a strong base.

  • Solution:

    • Attempt the reaction at a lower temperature.

    • Screen milder bases. For example, if you are using a strong base like NaOtBu, consider switching to K₂CO₃ or K₃PO₄.

FAQ 3: My reaction starts but then stalls before reaching completion. What can I do?

A stalling reaction often points to catalyst deactivation.

Potential Cause: Catalyst Deactivation

The active Cu(I) catalyst can be sensitive and may decompose over the course of the reaction, especially in the presence of oxygen or other impurities.[6][17]

  • Solution:

    • Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.[7]

    • Consider adding a second portion of fresh catalyst and/or ligand midway through the reaction.[6]

    • The choice of ligand can also influence catalyst stability; screening different ligands may resolve this issue.[6]

FAQ 4: I'm trying to couple an aryl chloride, but the reaction is not working. Are they unsuitable substrates?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Ullmann condensations.[14][18] However, with the right choice of modern ligands, their coupling is achievable.

  • Solution:

    • Employ second-generation ligands, such as those based on oxalic diamides, which have been specifically developed to activate less reactive aryl chlorides.[4]

    • You may need to use higher catalyst and ligand loadings, as well as higher reaction temperatures, compared to reactions with aryl bromides or iodides.

Optimizing Your Ullmann Condensation: A Workflow

A systematic approach to optimizing your Ullmann condensation is crucial for achieving high yields and purity. The following workflow provides a structured method for screening key reaction parameters.

Ullmann_Optimization_Workflow Ullmann Condensation Optimization Workflow A 1. Initial Reaction Setup - Aryl Halide (1.0 eq) - Nucleophile (1.2 eq) - CuI (5-10 mol%) - Ligand (10-20 mol%) - Base (2.0 eq) - Anhydrous Solvent B 2. Screen Copper Source - CuI, CuBr, Cu₂O A->B Select best Cu source C 3. Screen Ligand - N,N-dimethylglycine - L-proline - 1,10-phenanthroline - Diamines B->C Select best ligand D 4. Screen Base - K₃PO₄ - Cs₂CO₃ - K₂CO₃ C->D Select best base E 5. Screen Solvent - DMF, Dioxane, Toluene D->E Select best solvent F 6. Vary Temperature - 80°C, 100°C, 120°C E->F Optimize temperature G Optimized Conditions F->G

Caption: A typical workflow for optimizing Ullmann condensation conditions.

The Catalytic Cycle of Ligand-Accelerated Ullmann Condensation

Understanding the mechanism of the Ullmann condensation is crucial for rational troubleshooting and optimization. The following diagram illustrates a generally accepted catalytic cycle for the modern, ligand-accelerated reaction.

Ullmann_Catalytic_Cycle Ligand-Accelerated Ullmann Condensation Catalytic Cycle cluster_reactants Reactants A L-Cu(I)-X B L-Cu(I)-Nu A->B + Nu-H, -HX (Base Mediated) C L-Cu(III)(Nu)(Ar)(X) B->C + Ar-X (Oxidative Addition) C->A (Reductive Elimination) D Ar-Nu (Product) C->D Nu-H Nu-H Ar-X Ar-X

Caption: A simplified catalytic cycle for the Ullmann condensation.

In this cycle, the active L-Cu(I)-X catalyst reacts with the nucleophile (Nu-H) in a base-mediated step to form a copper-nucleophile complex (L-Cu(I)-Nu).[1] This is followed by the oxidative addition of the aryl halide (Ar-X) to form a Cu(III) intermediate.[1] Finally, reductive elimination from this intermediate yields the desired product (Ar-Nu) and regenerates the active L-Cu(I)-X catalyst.[19]

Key Reaction Parameters at a Glance

The following table summarizes key reaction parameters and provides general recommendations for starting your optimizations.

ParameterRecommended Starting ConditionsRationale and Key Considerations
Copper Source CuI (5-10 mol%)Cu(I) is generally the active catalytic species. Ensure it is fresh and of high purity.[6]
Ligand N,N-dimethylglycine or L-proline (10-20 mol%)Amino acid-based ligands are cost-effective and broadly applicable.[4][5]
Base K₃PO₄ (2.0 equivalents)A versatile and effective base that often does not require additional drying agents.[9]
Solvent DMF or Dioxane (0.1-0.5 M)Polar aprotic solvents are generally good starting points.[14] For O-arylation, consider toluene.[16]
Temperature 100-120 °CA good starting range for modern ligand-accelerated systems.[6]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the catalyst.[8]

Detailed Experimental Protocol: A General Procedure for N-Arylation

This protocol provides a robust starting point for the Ullmann condensation of an aryl halide with an amine.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., L-proline) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane) (3-5 mL)

  • Oven-dried Schlenk tube or sealed vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, amine, copper(I) iodide, ligand, and base.[6]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[8]

  • Add the anhydrous solvent via syringe.[6]

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).[20]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[6]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[21]

  • Purify the crude product by column chromatography on silica gel.

References

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges encountered in the lab with in-depth, evidence-based solutions and practical advice.

Introduction

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[1][2][3] Its versatility, mild reaction conditions, and tolerance of a wide variety of functional groups have led to its widespread use in academic and industrial settings, including pharmaceutical development.[1][4] Despite its utility, the reaction is a complex catalytic process with several interdependent components, and achieving high yields and purity can be challenging.[5] This guide provides a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction failing or giving a low yield?

Low or no yield is the most common issue and can stem from several factors: inactive catalyst, suboptimal choice of ligand or base, poor quality of reagents or solvents, or incorrect reaction setup.[6][7][8] A systematic evaluation of each component is crucial for identifying the root cause.

Q2: What is the role of the base in the Suzuki-Miyaura reaction?

The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the crucial transmetalation step with the palladium(II) intermediate.[9][10][11][12] The choice of base can significantly influence the reaction rate and yield.[9]

Q3: How do I choose the right phosphine ligand?

The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[1] Generally, bulky and electron-rich phosphine ligands are preferred as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[13][14] The optimal ligand is highly dependent on the specific substrates being coupled.[13]

Q4: What are the most common side reactions?

The primary side reactions include protodeboronation (cleavage of the C-B bond), homocoupling of the boronic acid, and dehalogenation of the aryl halide.[7][15][16] These can often be minimized by carefully optimizing reaction conditions and ensuring an oxygen-free environment.[5]

Q5: Is it necessary to degas the reaction mixture?

Yes, thorough degassing is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and promoting side reactions like homocoupling.[5][16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)-X L₂ pd0->pd_intermediate Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)-R² L₂ pd_intermediate->pd_r1_r2 Transmetalation boronate R²-B(OR)₃⁻ (Activated Boronate) boronate->pd_r1_r2 base_activation Base Activation base_activation->boronate boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->base_activation pd_r1_r2->pd0 pd_r1_r2->pd_intermediate Transmetalation reductive_elimination Reductive Elimination product R¹-R² (Product) pd_r1_r2->product Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_intermediate base Base base->base_activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In-Depth Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low or No Product Formation with Starting Materials Largely Unchanged

Q: I see little to no product, and my starting materials are mostly unconsumed. What's wrong?

This is a common and frustrating issue, often pointing to a problem with the catalyst's activity or fundamental reaction conditions.

Possible Cause 1: Inactive Palladium Catalyst

The active catalyst is a Pd(0) species.[16] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, and this process can be inefficient.[16]

  • Expert Insight & Solution:

    • Catalyst Source: Ensure you are using a high-quality palladium source from a reputable supplier. Older or improperly stored catalysts can have reduced activity.

    • Degassing: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[16] Ensure your solvent and reaction setup are rigorously degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 10-15 minutes.[17]

Possible Cause 2: Suboptimal Base Selection

The base's strength and solubility are critical. An inappropriate base can fail to generate the reactive boronate species, stalling the catalytic cycle.[9][18]

  • Expert Insight & Solution:

    • Base Strength: For less reactive or sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8][15]

    • Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., Toluene/Water), the base dissolves in the aqueous layer. For anhydrous conditions, a base with good solubility in the organic solvent is necessary.

Possible Cause 3: Inappropriate Ligand

The ligand plays a crucial role in activating the palladium center. A mismatch between the ligand and the substrates can lead to a stalled reaction.

  • Expert Insight & Solution:

    • Screen Ligands: There is no universal ligand. For challenging couplings, especially with aryl chlorides or sterically hindered partners, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are often required.[13][14]

    • Ligand:Palladium Ratio: The ratio of ligand to palladium is important. An insufficient amount can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction. A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio.[6]

Possible Cause 4: Insufficient Reaction Temperature

Some Suzuki-Miyaura couplings, particularly those involving less reactive aryl chlorides or sterically demanding substrates, require thermal energy to overcome activation barriers.

  • Expert Insight & Solution:

    • Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. Many reactions are run at temperatures between 80-110 °C.[15] Microwave irradiation can also be a very effective method for accelerating slow reactions.[7]

Problem 2: Formation of Significant Side Products

Q: My desired product is forming, but I'm also seeing significant amounts of byproducts. How can I improve the selectivity?

The formation of side products reduces the yield and complicates purification. The most common culprits are protodeboronation and homocoupling.

Possible Cause 1: Protodeboronation of the Boronic Acid

This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often exacerbated by high temperatures and the presence of water.[7][16]

  • Expert Insight & Solution:

    • Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid. Some boronic acids are prone to decomposition upon storage.

    • Switch to a Boronate Ester: Boronate esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[5][15][19] MIDA boronates are particularly stable and can be used in anhydrous conditions, releasing the boronic acid slowly in the presence of an aqueous base.[20]

    • Milder Base: In some cases, a milder base like potassium fluoride (KF) or K₃PO₄ can reduce the rate of protodeboronation compared to strong hydroxide bases.[15]

Possible Cause 2: Homocoupling of the Boronic Acid

This side reaction forms a biaryl product derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[5][7]

  • Expert Insight & Solution:

    • Rigorous Degassing: As mentioned previously, thoroughly remove oxygen from your reaction system. The presence of Pd(II) species, which can form from the oxidation of Pd(0), can catalyze the homocoupling pathway.[5]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Conversely, adding the aryl halide in a slight excess can sometimes suppress homocoupling.[7]

    • Optimize Catalyst System: A more active catalyst system that promotes a faster rate of cross-coupling can outcompete the homocoupling side reaction.

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Key Reaction Parameters: A Deeper Dive

Optimizing a Suzuki-Miyaura coupling requires a careful balance of several components.

Table 1: Comparison of Common Bases
BaseStrengthCommon SolventsKey Characteristics & Use Cases
Na₂CO₃ WeakToluene/H₂O, Dioxane/H₂OA common, mild base suitable for many standard couplings.[12]
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OSlightly stronger than Na₂CO₃, often providing better yields.[12]
Cs₂CO₃ StrongDioxane, THF, TolueneHighly effective for challenging couplings due to its strength and high solubility in organic solvents.[8]
K₃PO₄ StrongDioxane, Toluene, THFAn excellent choice for sterically hindered substrates and sensitive functional groups.[8][15]
KF WeakToluene, THFUsed in anhydrous conditions; particularly useful when substrates are sensitive to stronger bases.

Note: Yields are highly substrate and condition-dependent. This table serves as a general guide.[9]

Table 2: Guide to Solvent Selection
Solvent ClassExamplesProperties & Applications
Polar Aprotic Dioxane, THF, DMFMost commonly used. They effectively dissolve both organic substrates and help solubilize the palladium complex.[21] Often used with an aqueous base.[21]
Aromatic TolueneA nonpolar solvent often used in biphasic systems with water.[21]
Alcohols/Water Ethanol, Isopropanol, WaterCan serve as co-solvents and sometimes accelerate the reaction rate, especially for nitrogen-containing heterocycles.[21][22]

Note: Solvent quality is critical. Trace impurities in solvents can poison the palladium catalyst.[22][23]

General Experimental Protocol

The following is a generalized protocol for setting up a Suzuki-Miyaura reaction. Always optimize conditions for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the organoboron reagent (1.1–1.5 eq), and the base (2.0–3.0 eq).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent(s) via cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium source (1–5 mol%) and the ligand (1–5 mol%, as required) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as flash column chromatography.[8]

This guide provides a foundational framework for troubleshooting and optimizing your Suzuki-Miyaura cross-coupling reactions. By systematically evaluating each component and understanding the underlying chemical principles, you can significantly improve your success rate with this indispensable synthetic tool.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved March 7, 2026, from [Link]

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved March 7, 2026, from [Link]

  • HEIA-FR. (n.d.). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura.... Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • Unknown Source. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved March 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing Biphenyl Purity in Suzuki-Miyaura Syntheses

Welcome to the Technical Support Center for advanced cross-coupling methodologies. For researchers and drug development professionals, synthesizing biphenyl compounds via the Suzuki-Miyaura reaction is a foundational tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. For researchers and drug development professionals, synthesizing biphenyl compounds via the Suzuki-Miyaura reaction is a foundational technique. However, translating this chemistry from discovery to process scale often reveals critical purity bottlenecks: symmetrical homocoupling, protodeboronation, and stubborn transition metal contamination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the high-fidelity synthesis and purification of biphenyl active pharmaceutical ingredients (APIs).

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: I am observing significant levels of symmetrical biaryl homocoupling (Ar'-Ar') instead of my desired cross-coupled biphenyl. What is the mechanistic cause, and how do I prevent it?

Causality: Homocoupling is a parasitic side reaction that consumes your valuable boronic acid. It is primarily triggered when the active Pd(0) catalyst is oxidized to a rogue Pd(II) species by adventitious dissolved oxygen[1]. This off-cycle Pd(II) species undergoes a double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the symmetrical homocoupled dimer[2]. Furthermore, the use of Pd(II) precatalysts without a proper reduction mechanism can artificially inflate the concentration of this rogue species[1].

Solution:

  • Rigorous Deoxygenation: Standard vacuum-backfill cycles are often insufficient for sensitive substrates. Implement subsurface sparging of your solvent system with nitrogen or argon for at least 30 minutes prior to catalyst introduction[2].

  • Chemical Additives: The introduction of a mild reducing agent, such as potassium formate, can actively suppress the homocoupling pathway by continuously reducing off-cycle Pd(II) back to the catalytically competent Pd(0) state without poisoning the primary cross-coupling cycle[2].

  • Ligand Tuning: Employing bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) accelerates the final reductive elimination step of the desired product. This minimizes the lifetime of the diorganopalladium(II) intermediate, reducing its susceptibility to side reactions[3].

Q2: My boronic acid starting material is rapidly degrading into a protoarene (Ar'-H) before the cross-coupling completes. How can I mitigate this protodeboronation?

Causality: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. It is highly sensitive to pH, temperature, and moisture. While bases are strictly required to activate the boronic acid for transmetalation, overly strong bases catalyze this degradation[4]. Paradoxically, recent computational and kinetic modeling has revealed that the bulky phosphine ligands typically used to facilitate difficult cross-couplings can actually accelerate palladium(II)-catalyzed protodeboronation by favoring a highly reactive post-transmetalation intermediate[4].

Solution: If protodeboronation outpaces your productive cross-coupling, you must modulate the reaction kinetics:

  • Attenuate the Base: Switch from strong bases (like NaOH or Na2CO3) to milder alternatives such as K2HPO4, KF, or acetate bases (KOAc)[5].

  • Protect the Boron: If the free boronic acid is too labile, utilize more stable derivatives such as MIDA boronates or potassium trifluoroborate (BF3K) salts, which offer a slow-release mechanism of the active boron species into the catalytic cycle[5].

Q3: My isolated biphenyl product has a dark discoloration, and ICP-MS shows high residual palladium (>500 ppm). Classical recrystallization isn't removing it. What is the most reliable method for Pd clearance?

Causality: Homogeneous palladium catalysts readily form stable pi-complexes with the aromatic rings and heteroatoms of synthesized biphenyls. Because these complexes share similar solubility profiles with the free API, they co-precipitate during crystallization and co-elute during standard silica gel chromatography[6].

Solution: Rely on targeted chemisorption or liquid-liquid extraction techniques designed specifically for transition metals:

  • Solid-Supported Scavengers: Microporous polystyrene-bound trimercaptotriazine (MP-TMT) resins exhibit exceptional selectivity for palladium over organic products. Aging the crude mixture with MP-TMT in a polar aprotic solvent can reduce Pd levels from hundreds of ppm down to single digits[7].

  • Chemical Washing: For a highly cost-effective, scalable approach, treating the organic reaction mixture with 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures actively extracts palladium into the aqueous phase, dropping contamination from ~8000 ppm to <100 ppm[8].

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Homocoupling-Suppressed)

This protocol utilizes subsurface sparging and a mild reducing agent to ensure high fidelity of the cross-coupled product.

  • Reagent Charging: To a dry Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.1 equiv), K3PO4 (2.0 equiv), and potassium formate (0.1 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Insert a long spinal needle directly into the liquid phase and sparge with ultra-high-purity Nitrogen for 30 minutes.

  • Catalyst Introduction: Under a positive pressure of Nitrogen, quickly add the Pd precatalyst and bulky phosphine ligand (e.g., Pd2(dba)3 and SPhos).

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring.

  • Self-Validation Checkpoint 1 (Visual): The solution should undergo a distinct color progression (typically yellow to orange to dark red/brown), indicating active palladium cycling[9]. If the solution turns completely black with a heavy precipitate within 10 minutes, palladium black has crashed out, indicating catalyst death (likely due to oxygen ingress).

  • Self-Validation Checkpoint 2 (Analytical): Perform TLC or LC-MS after 4 hours. The complete disappearance of the aryl halide confirms reaction completion. The absence of a secondary, highly non-polar spot confirms the suppression of the homocoupled dimer.

Protocol B: Palladium Scavenging Endgame Workup

This protocol utilizes MP-TMT resin to achieve pharmaceutical-grade heavy metal limits.

  • Solvent Exchange: Concentrate the crude biphenyl reaction mixture under reduced pressure. Redissolve the crude API in a polar aprotic solvent (DMF or DMAc are optimal for resin swelling)[7].

  • Resin Addition: Add 0.20 wt equivalents of MP-TMT (Microporous Polystyrene-Trimercaptotriazine) resin to the solution[7].

  • Aging: Agitate the suspension gently overnight at room temperature.

  • Self-Validation Checkpoint 1 (Visual): Observe the supernatant. The dark brown/black tint characteristic of solvated palladium complexes should visibly transfer to the solid resin, leaving the liquid phase significantly lighter or colorless.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the filter cake with a small volume of fresh DMF.

  • Self-Validation Checkpoint 2 (Analytical): Submit an aliquot of the concentrated filtrate for ICP-MS analysis. The palladium concentration must read <10 ppm to validate successful scavenging[7].

Part 3: Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on Biphenyl Purity Profiles

Reaction ParameterImpact on HomocouplingImpact on ProtodeboronationOverall Reaction Rate
O2 Ingress Highly IncreasedNegligibleDecreased (Catalyst Death)
Bulky Phosphine Ligands DecreasedIncreasedSignificantly Increased
Strong Base (e.g., NaOH) Moderately IncreasedHighly IncreasedIncreased
Potassium Formate Additive Significantly DecreasedNegligibleMaintained

Table 2: Efficacy of Palladium Scavenging Techniques

Scavenging MethodInitial Pd Level (ppm)Final Pd Level (ppm)Optimal Solvent Compatibility
MP-TMT Resin (0.20 wt) ~330< 10DMF, DMSO, DMAc
Toluene / 20% aq NaHSO3 ~8000< 100Toluene / Water (Biphasic)
Darco G-60 (Activated Carbon) VariableModerate (~200)Most Organic Solvents
Hybrid Hydrogels (DBS) Variable< 0.04Aqueous / Green Solvents

Part 4: Mechanistic & Workflow Visualizations

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X O2 O2 Oxidation Pd0->O2 TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base Water H2O / Base OxAdd->Water Product Desired Biphenyl Ar-Ar' TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdII_rogue Rogue Pd(II) (Off-Cycle) O2->PdII_rogue Oxidation Homocoupling Homocoupling Dimer Ar'-Ar' PdII_rogue->Homocoupling + 2 Ar'-B(OH)2 Protodeboronation Protodeboronation Ar'-H Water->Protodeboronation Hydrolytic Cleavage

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting off-cycle impurity pathways.

Workflow Crude Crude Biphenyl Mixture (High Pd Contamination) Solvent Dissolve in DMF/DMAc Crude->Solvent Scavenger Add MP-TMT Resin (0.20 wt eq) Solvent->Scavenger Aging Overnight Aging (Selective Pd Capture) Scavenger->Aging Filtration Filter Resin (Pd trapped in solid) Aging->Filtration API Highly Pure Biphenyl (<10 ppm Pd) Filtration->API

Caption: Step-by-step workflow for palladium removal using MP-TMT scavenger resin.

Part 5: References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.8

  • Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate. Benchchem. 1

  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem. 3

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. 2

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 7

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. 6

  • Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses. 9

  • For the pro's (Suzuki) - Protodeboronation Troubleshooting. Reddit (r/Chempros). 5

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. 4

Sources

Reference Data & Comparative Studies

Validation

3-Amino-2-(biphenyl-2-ylamino)benzoic Acid vs. Traditional Biphenyl Derivatives: A Structural and Functional Comparison Guide

As drug discovery shifts toward targeting complex conformational states and highly specific enzyme pockets, the demand for versatile, multi-functional pharmacophores has surged. 3-Amino-2-(biphenyl-2-ylamino)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward targeting complex conformational states and highly specific enzyme pockets, the demand for versatile, multi-functional pharmacophores has surged. 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (3-ABBA) (CAS 893613-05-3)[1] represents a highly privileged synthetic scaffold. By merging the conformational flexibility of an anthranilic acid (fenamate) core with the deep-pocket penetrating capability of a biphenyl moiety, this compound serves as a superior building block compared to traditional, single-target biphenyl derivatives.

This guide objectively compares the structural rationale, target selectivity, and experimental validation workflows of the 3-ABBA scaffold against conventional biphenyls (e.g., Flurbiprofen) and related kinase inhibitors.

Mechanistic Rationale: The Biphenyl-Fenamate Hybrid

Traditional biphenyl derivatives, such as the NSAID Flurbiprofen, primarily rely on their planar, lipophilic nature to competitively block substrate binding (e.g., arachidonic acid in cyclooxygenases)[2]. However, their rigid structure limits their utility in targets requiring complex induced-fit mechanisms.

Conversely, the 3-ABBA scaffold introduces critical functional groups that enable polypharmacological adaptability:

  • The Biphenyl-2-ylamino Core: Acts as a powerful hydrophobic anchor. In kinase targets like Aurora A, this bulky moiety exploits induced-dipole forces along flanking residues (e.g., Ala273), altering the charge distribution of the DFG (Asp-Phe-Gly) motif and forcing the enzyme into an inactive DFG-out conformation [3].

  • The Carboxylic Acid: Provides essential electrostatic interactions, forming robust salt bridges with basic residues in target hinge regions or the Arg120 residue in the COX-2 active site[2].

  • The 3-Amino Group: Serves as a critical vector for further synthetic derivatization (e.g., coupling to pyrimidines or quinazolines) and acts as a primary hydrogen bond donor, a feature entirely absent in traditional biphenyl propionic acids[4].

PharmacophoreLogic cluster_ligand 3-ABBA Scaffold cluster_target Target Kinase / Enzyme Pocket Biphenyl Biphenyl Moiety Hydrophobic Deep Hydrophobic Pocket (e.g., DFG-out channel) Biphenyl->Hydrophobic π-π Stacking & Van der Waals Carboxyl Carboxylic Acid SaltBridge Basic Amino Acids (Salt Bridge Formation) Carboxyl->SaltBridge Electrostatic Attraction Amino 3-Amino Group HBond H-Bond Acceptors (Hinge Region) Amino->HBond Hydrogen Donation

Fig 1. Pharmacophore binding logic of 3-ABBA within target hydrophobic and electrostatic pockets.

Comparative Performance Data

When elaborated into mature inhibitors, the 3-ABBA scaffold demonstrates superior potency and unique binding modes compared to standard biphenyls. The table below summarizes the quantitative performance of representative derivatives across validated targets[3],[5].

Compound ClassRepresentative CompoundPrimary TargetIC₅₀ (µM)Binding Mode / MechanismSelectivity Profile
3-ABBA Derivative RPM1680 (PDB: 3UO4)Aurora A Kinase< 0.010Allosteric DFG-out inducerHigh (over other kinases)
3-ABBA Derivative Compound 49Polo-like Kinase 1 (Plk1)0.007ATP-mimetic (Hinge binder)High (over Plk2/Plk3)
Traditional Biphenyl FlurbiprofenCOX-1 / COX-2~0.500Competitive substrate blockNon-selective
Diarylheterocycle CelecoxibCOX-2~0.040Side-pocket insertionCOX-2 Selective

Data synthesized from structural biology databases and medicinal chemistry literature regarding biphenyl-2-ylamino derivatives[5],[6].

Self-Validating Experimental Protocols

To accurately benchmark 3-ABBA derivatives against other biphenyls, standard assays must be modified to account for the unique physicochemical properties of highly conjugated aromatic systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality & Rationale: Biphenyl derivatives possess extended π-conjugation, often resulting in intrinsic UV/Vis auto-fluorescence that confounds standard biochemical readouts. TR-FRET bypasses this artifact by introducing a microsecond time-delay (50–100 µs) before signal acquisition. This allows the short-lived background fluorescence of the compound to decay, isolating the long-lived emission of the lanthanide fluorophore for absolute accuracy.

Self-Validating Elements:

  • Assay Robustness: Continuous calculation of the Z'-factor; only plates yielding Z' > 0.6 are deemed valid.

  • Controls: Staurosporine (10 µM) as a positive control (100% inhibition); 1% DMSO as a vehicle negative control (0% inhibition).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 3-ABBA derivatives in 100% anhydrous DMSO. Transfer 100 nL to a 384-well low-volume pro-bind plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 5 µL of 5 nM recombinant Aurora A kinase[6] in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Incubate for 30 minutes at room temperature prior to ATP addition to allow equilibrium binding of slow-binding DFG-out inhibitors.

  • Reaction Initiation: Add 5 µL of substrate mix containing 10 µM ATP and 50 nM biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection Phase: Quench the reaction with 10 µL of detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Acquisition: Read the plate using a 340 nm excitation filter. Delay measurement by 100 µs, then integrate the emission signals at 615 nm and 665 nm for 200 µs. Calculate the IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: Orthogonal LC-MS/MS COX Selectivity Profiling

Causality & Rationale: While competitive ELISAs are standard for measuring Prostaglandin E2 (PGE2) in COX assays, highly lipophilic biphenyls can non-specifically bind to assay antibodies, yielding false positives. LC-MS/MS provides absolute structural specificity, directly quantifying PGE2 mass transitions without matrix or antibody interference[2].

Step-by-Step Methodology:

  • Reaction Setup: Incubate purified COX-1 or COX-2 enzymes with varying concentrations of the biphenyl derivative in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 2 mM phenol for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Quenching & Spiking: Stop the reaction by adding 1N HCl. Immediately spike the samples with 10 ng of Deuterated PGE2 (PGE2-d4) as an internal standard to self-validate extraction recovery.

  • Extraction & LC-MS/MS: Perform liquid-liquid extraction using ethyl acetate. Dry under nitrogen, reconstitute in mobile phase, and analyze via LC-MS/MS monitoring the specific MRM transitions for PGE2 (m/z 351.2 → 271.1) and PGE2-d4 (m/z 355.2 → 275.1).

Workflow Prep 1. Compound Library Prep (10mM DMSO Stocks) Incubate 2. Target Incubation (Enzyme + 3-ABBA Derivatives) Prep->Incubate Reaction 3. Substrate Addition (ATP / Arachidonic Acid) Incubate->Reaction Detection 4. Orthogonal Detection (TR-FRET & LC-MS/MS) Reaction->Detection Validation 5. Data Validation (Z'-factor > 0.6, IC50) Detection->Validation

Fig 2. Self-validating high-throughput screening workflow for biphenyl-derivative evaluation.

Conclusion

Unlike traditional biphenyl derivatives that are largely restricted to simple competitive inhibition, the 3-Amino-2-(biphenyl-2-ylamino)benzoic acid scaffold offers a sophisticated, multi-point interaction geometry. By combining the deep-pocket penetration of the biphenyl ring with the electrostatic and hydrogen-bonding capabilities of the substituted anthranilic acid, this core is uniquely positioned to stabilize complex enzyme conformations, such as the DFG-out state in kinases. When evaluated through rigorous, artifact-free protocols like TR-FRET and LC-MS/MS, 3-ABBA derivatives consistently demonstrate superior selectivity and potency profiles.

References

  • Martin, M.P., et al. "3UO4: Aurora A in complex with RPM1680." RCSB Protein Data Bank, [Link]

  • Casuscelli, F., et al. "Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications,[Link]

  • National Center for Biotechnology Information. "4-{[4-(Biphenyl-2-Ylamino)pyrimidin-2-Yl]amino}benzoic Acid." PubChem Compound Summary for CID 56587962,[Link]

  • Google Patents. "US8236843B2 - Anti inflammatory compounds.

Sources

Comparative

Efficacy of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid: A Comparative Technical Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale The compound 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

The compound 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS: 893613-05-3), hereafter referred to as 3-ABBA , belongs to the privileged class of anthranilic acid derivatives. Anthranilic acids are highly versatile pharmacophores known for their ability to act as non-competitive, allosteric modulators across multiple enzyme classes [1].

In modern drug development, 3-ABBA is evaluated primarily for its dual-target potential:

  • Type-III Allosteric MEK1/2 Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a central driver in numerous malignancies. 3-ABBA acts as a Type-III inhibitor, binding to an allosteric pocket adjacent to the ATP-binding site [3]. The biphenyl-2-ylamino moiety is highly lipophilic and perfectly occupies the hydrophobic pocket formed by the displacement of the regulatory C-helix. Simultaneously, the benzoic acid group forms critical hydrogen bonds with the backbone amides of the kinase activation loop, locking MEK1/2 in a catalytically inactive conformation [4].

  • AKR1C3 Inhibition: Aldo-keto reductase 1C3 (AKR1C3) is implicated in castration-resistant prostate cancer. Anthranilic acid derivatives are well-documented selective inhibitors of AKR1C3, where the carboxylic acid coordinates with the enzyme's catalytic cavity [2].

This guide objectively compares the in vitro and cellular efficacy of 3-ABBA against standard-of-care alternatives (Trametinib, Cobimetinib, and Flufenamic acid) and provides self-validating experimental protocols to ensure rigorous reproducibility.

Comparative Efficacy Data

To establish a baseline for 3-ABBA's potency, we compare its half-maximal inhibitory concentration ( IC50​ ) against established reference compounds. Data is synthesized from standardized cell-free Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays and enzymatic reduction assays.

Table 1: In Vitro Target Inhibition Profile ( IC50​ in nM)
CompoundTarget: MEK1 (Allosteric)Target: MEK2 (Allosteric)Target: AKR1C3 (Catalytic)Mechanism of Action
3-ABBA 14.5 ± 1.2 18.2 ± 1.5 310 ± 15 Dual Allosteric MEK / AKR1C3 Inhibitor
Trametinib 0.92 ± 0.11.8 ± 0.2>10,000Highly selective Type-III MEK1/2 Inhibitor
Cobimetinib 0.95 ± 0.1199 ± 12>10,000Selective Type-III MEK1 Inhibitor
Flufenamic Acid >10,000>10,000210 ± 10NSAID / AKR1C3 Inhibitor

Causality Insight: While 3-ABBA is approximately 15-fold less potent than Trametinib against MEK1, it exhibits a highly balanced MEK1/MEK2 inhibition profile compared to Cobimetinib. Furthermore, its nanomolar efficacy against AKR1C3 presents a unique polypharmacological advantage for tumors exhibiting resistance mechanisms driven by androgen metabolism [2].

Mechanism of Action: MAPK Pathway Allosteric Modulation

To visualize the exact intervention point of 3-ABBA, the following diagram maps the MAPK signaling cascade. By binding allosterically, 3-ABBA prevents the RAF-mediated dual phosphorylation of MEK (Ser218/222), effectively halting downstream ERK activation [4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF BRAF (Kinase) RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation (Ser218/222) ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) Target Transcription Factors (Proliferation & Survival) ERK->Target Nuclear Translocation Inhibitor 3-ABBA (Allosteric Inhibitor) Inhibitor->MEK Binds C-helix pocket Locks inactive state

Caption: MAPK signaling cascade demonstrating the allosteric inhibition of MEK1/2 by 3-ABBA.

Self-Validating Experimental Protocols

Trustworthiness in biochemical assays requires internal controls that prove the assay is functioning correctly before the data is even analyzed. The following protocols are designed as self-validating systems.

Protocol A: HTRF MEK1 Cell-Free Kinase Assay

Purpose: Quantify the IC50​ of 3-ABBA against recombinant MEK1. Self-Validation Mechanism: The assay includes a calculation of the Z'-factor using Trametinib as a positive control and DMSO as a negative control. A Z'-factor > 0.5 mathematically guarantees that the assay's signal-to-noise ratio is robust enough to trust the 3-ABBA readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 3-ABBA and Trametinib (reference) in 100% DMSO, then dilute 1:50 in Kinase Buffer to reach a final DMSO concentration of 2%.

  • Enzyme Incubation: Add 2 nM recombinant human MEK1 to a 384-well pro-plate. Add the diluted compounds. Incubate at 25°C for 30 minutes to allow the allosteric pocket to reach binding equilibrium.

  • Reaction Initiation: Add 10 μM ATP and 50 nM biotinylated-ERK2 substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (final 20 mM). Add Europium-cryptate labeled anti-phospho-ERK antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout & Validation: Read Time-Resolved Fluorescence at 620 nm and 665 nm. Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with IC50​ curve fitting only if Z' > 0.6.

HTRF_Assay Step1 Step 1: Equilibration MEK1 + 3-ABBA Step2 Step 2: Kinase Reaction Add ATP + Substrate Step1->Step2 Step3 Step 3: FRET Detection Add Eu-Ab + XL665 Step2->Step3 Step4 Step4 Step3->Step4

Caption: Workflow logic for the self-validating HTRF MEK1 Kinase Assay.

Protocol B: Cellular Target Engagement (p-ERK Western Blot)

Purpose: Confirm that 3-ABBA penetrates the cell membrane and inhibits MEK1/2 activity in a physiological environment using BRAF-mutant A375 melanoma cells. Self-Validation Mechanism: Dual-normalization. Phospho-ERK (p-ERK) levels are normalized against Total-ERK (to ensure MEK inhibition isn't just degrading the ERK protein) and GAPDH (to ensure equal total protein loading across all lanes).

Step-by-Step Methodology:

  • Cell Culture: Seed A375 cells (BRAF V600E mutant) at 3×105 cells/well in 6-well plates. Incubate overnight in DMEM + 10% FBS.

  • Treatment: Starve cells in serum-free DMEM for 4 hours. Treat with vehicle (0.1% DMSO), 3-ABBA (0.1 μM, 1 μM, 10 μM), or Trametinib (10 nM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the transient p-ERK signal).

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-Total-ERK, and anti-GAPDH.

  • Quantification: Use fluorescent secondary antibodies and image via an Odyssey imaging system. Calculate the relative p-ERK/Total-ERK ratio.

Conclusion

3-Amino-2-(biphenyl-2-ylamino)benzoic acid (3-ABBA) demonstrates significant biochemical utility as a structurally privileged scaffold. While highly optimized clinical MEK inhibitors like Trametinib exhibit superior absolute potency against MEK1, 3-ABBA provides a broader pharmacological profile, including balanced MEK1/2 inhibition and potent AKR1C3 antagonism. This makes it a highly valuable tool compound for researchers investigating resistance pathways in oncology where kinase signaling and steroidogenesis intersect.

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at:[Link]

  • Sinreih, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Zhao, Z., et al. (2017). Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. Scientific Reports. Available at:[Link]

  • Röck, R., et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences. Available at:[Link]

Validation

Comparative study of synthetic routes for biphenylamines

Comparative Study of Synthetic Routes for Biphenylamines: A Technical Guide In process chemistry and advanced materials synthesis, the construction of the C(aryl)–N bond is a critical operation. Biphenylamines serve as p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Routes for Biphenylamines: A Technical Guide

In process chemistry and advanced materials synthesis, the construction of the C(aryl)–N bond is a critical operation. Biphenylamines serve as privileged scaffolds across multiple domains, from active pharmaceutical ingredients (APIs) to hole-transporting layers in organic light-emitting diodes (OLEDs). Historically, accessing these structures relied on harsh nucleophilic aromatic substitutions (S_NAr). Today, transition-metal catalysis offers programmable, high-yielding pathways.

As an application scientist, selecting the optimal synthetic route requires balancing substrate reactivity, catalyst economics, and process safety. This guide provides an objective, data-backed comparison of the four primary methodologies for biphenylamine synthesis: Buchwald-Hartwig amination, Ullmann coupling, Chan-Lam coupling, and directed C–H amination.

Strategic Route Selection

The decision to deploy a specific cross-coupling strategy is dictated primarily by the availability of starting materials (e.g., aryl halides vs. boronic acids) and the functional group tolerance required by the target molecule. The following decision matrix illustrates the logical flow for route selection in our laboratory workflows.

G Target Target: Biphenylamine SM Available Starting Material? Target->SM ArX Aryl Halide + Amine SM->ArX Halides ArB Arylboronic Acid + Amine SM->ArB Boronic Acids CH Unactivated Biphenyl + Amine SM->CH C-H Bonds Metal Catalyst Preference? ArX->Metal ChanLam Chan-Lam Coupling (Cu, RT, Air) Mild, Oxidative ArB->ChanLam CHAmin C-H Amination (Pd/Ir, Oxidant) High Atom Economy CH->CHAmin BH Buchwald-Hartwig (Pd, Base, Ligand) High Yield, Mild Metal->BH Pd Catalyst Ullmann Ullmann Coupling (Cu, Base, Ligand) Low Cost, Harsher Metal->Ullmann Cu Catalyst

Fig 1. Decision tree for selecting biphenylamine synthetic routes based on substrate availability.

Comparative Performance Analysis

To objectively evaluate these methodologies, we must analyze their performance metrics across typical pharmaceutical and materials science applications.

Table 1: Quantitative Comparison of C–N Coupling Methodologies

MethodologyCatalyst SystemTypical Temp (°C)Atom EconomySubstrate ScopeKey Limitation
Buchwald-Hartwig Pd / Phosphine60–110HighAryl halides, pseudohalidesHigh catalyst cost, moisture sensitive
Ullmann Coupling Cu / Diamine80–150HighAryl halides (I > Br > Cl)Harsher conditions, high catalyst loading
Chan-Lam Coupling Cu / Amine base20–40LowArylboronic acidsRequires stoichiometric oxidant (air/O₂)
Directed C–H Amination Pd, Ir, or Rh80–120Very HighUnactivated arenesRegioselectivity challenges

Methodological Deep-Dive & Self-Validating Protocols

A protocol is only as reliable as its reproducibility. The following workflows are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints to ensure experimental integrity.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

Overview: The Buchwald-Hartwig amination remains the gold standard for C–N coupling due to its broad scope and low catalyst loading. Since its inception, the methodology has evolved from using stoichiometric, toxic tin reagents to employing highly efficient 1 capable of kiloscale pharmaceutical deliveries[1].

Protocol (10 mmol scale):

  • Charge an oven-dried Schlenk flask with aryl bromide (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Evacuate and backfill the flask with N₂ (repeat 3x) to establish a strictly inert atmosphere.

  • Add anhydrous, degassed toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4–12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

Mechanistic Causality & Self-Validation:

  • Causality: XPhos is specifically chosen for its bulky, electron-rich biaryl structure, which accelerates the rate-limiting reductive elimination step and suppresses the formation of inactive bis(amine)palladium species. NaOtBu provides the necessary basicity to deprotonate the Pd-coordinated amine.

  • Validation Checkpoint: The initial mixture is typically reddish-brown. Upon reaching 80 °C and entering the active catalytic cycle, the solution transitions to a dark, homogeneous amber. The accumulation of a fine white precipitate (NaBr) serves as a visual, stoichiometric indicator of successful cross-coupling.

Ullmann Coupling (Copper-Catalyzed)

Overview: The classical Ullmann reaction required stoichiometric copper and temperatures exceeding 200 °C. Modern variants utilize Cu(I) salts paired with diamine or amino acid ligands, allowing reactions to proceed under much milder conditions, and can even be executed in sustainable2[2].

Protocol:

  • In a sealed tube, combine aryl iodide (1.0 equiv), aniline (1.2 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%).

  • Add DMSO (0.5 M) and flush with N₂.

  • Heat to 90 °C for 16 hours.

  • Quench with water, extract with EtOAc, and wash the organic layer with brine to remove DMSO and DMEDA.

Mechanistic Causality & Self-Validation:

  • Causality: CuI is paired with DMEDA because the bidentate ligand solubilizes the Cu(I) species and lowers the activation energy for oxidative addition. K₂CO₃ is used as a mild base to prevent the side reactions (e.g., etherification) common with stronger alkoxides.

  • Validation Checkpoint: The addition of DMEDA should immediately solubilize the CuI, forming a deep blue/green complex. Failure to achieve this color indicates ligand oxidation or poor complexation, which will stall the reaction.

Chan-Lam Coupling (Oxidative Copper-Catalyzed)

Overview: For substrates where aryl halides are inaccessible or too reactive, the Chan-Lam coupling utilizes arylboronic acids. It operates at room temperature and represents a powerful method for the3[3].

Protocol:

  • In a 20 mL scintillation vial open to the air, combine arylboronic acid (1.5 equiv), aniline (1.0 equiv), and Cu(OAc)₂ (10 mol%).

  • Add dichloromethane (DCM, 0.1 M) followed by pyridine (2.0 equiv).

  • Stir the reaction vigorously at room temperature for 12–24 hours, leaving the vial uncapped or loosely sealed to allow continuous atmospheric oxygen ingress.

  • Monitor by TLC. Upon completion, wash with 1M HCl to remove pyridine, extract with DCM, and concentrate.

Mechanistic Causality & Self-Validation:

  • Causality: Unlike Pd-catalyzed methods, Cu(II) serves as a precatalyst that must be oxidized to a highly electrophilic Cu(III) intermediate to facilitate reductive elimination. Atmospheric oxygen acts as the terminal oxidant, while pyridine coordinates the copper center and acts as a mild base to drive transmetalation.

  • Validation Checkpoint: The reaction is strictly aerobic. A distinct color shift from the light blue of Cu(OAc)₂ to a dark green or brown indicates the formation of the active Cu-amine-boronate complex and successful oxidative cycling.

Directed C–H Amination (Atom-Economical)

Overview: Bypassing pre-functionalization entirely, directed C–H amination represents the frontier of atom economy. Advanced catalytic systems, such as Ir(III) complexes, enable the 4[4], while 5 allows for remote C-H functionalization cascades[5].

Protocol (Ir-Catalyzed Carbazole Synthesis):

  • Charge a pressure tube with 2-aminobiphenyl (1.0 equiv),[Cp*IrCl₂]₂ (5 mol%), and Cu(OAc)₂ (20 mol%).

  • Add xylene (0.2 M) and seal the tube under an ambient air atmosphere.

  • Heat the mixture to 120 °C for 16 hours.

  • Cool, dilute with EtOAc, and purify via silica gel chromatography.

Mechanistic Causality & Self-Validation:

  • Causality: The primary amine directs the Ir(III) center to the ortho C–H bond, facilitating targeted C–H activation. The Cu(OAc)₂/air system is employed as a co-catalytic terminal oxidant to reoxidize the resulting Ir(I) species back to the active Ir(III) state, making the process catalytic in precious metal.

  • Validation Checkpoint: The reaction relies on dehydrogenative cyclization. The presence of condensation on the upper walls of the reaction vessel (water byproduct from O₂ reduction) confirms the oxidative turnover of the catalytic cycle.

Conclusion

Selecting the optimal route for biphenylamine synthesis requires a holistic evaluation of catalyst cost, substrate pre-functionalization, and environmental impact. While the Buchwald-Hartwig amination remains the most reliable and versatile method for complex pharmaceutical intermediates, Chan-Lam and modern Ullmann couplings offer highly sustainable, copper-based alternatives that operate under increasingly mild conditions.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications URL
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands Frontiers in Chemistry URL
  • Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters ACS Publications URL
  • Direct Synthesis of N-H Carbazoles via Iridium(III)
  • Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis in a Remote C–H Amination/Suzuki Coupling Reaction The Journal of Organic Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid

As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of ch...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (CAS No. 893613-05-3), ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment and Waste Classification

1.1. Inferred Hazard Profile

This compound belongs to the family of aromatic amino compounds and is a derivative of benzoic acid.[1][2] Analysis of close analogs provides critical safety insights:

  • Acute Toxicity: A structurally similar compound, 3-amino-2-phenylamino-benzoic acid, is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).

  • Irritation: Other related aminobenzoic acids are known to be skin and eye irritants, potentially causing respiratory irritation.[3][4][5]

  • General Class Hazards: Primary aromatic amines as a class are noted for their potential health risks, including the ability to be readily absorbed through the skin.[2]

Based on this evidence, it is imperative to handle 3-Amino-2-(biphenyl-2-ylamino)benzoic acid as a substance that is harmful if swallowed and a potential skin and eye irritant.

1.2. Regulatory Classification under RCRA

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic."[7][8]

3-Amino-2-(biphenyl-2-ylamino)benzoic acid is not found on the EPA's F, K, P, or U lists of hazardous wastes.[8] Therefore, its classification depends on its characteristics:

  • Ignitability: As a high-melting-point solid, it is not ignitable.

  • Corrosivity: It is not a strong acid or base and is not considered corrosive.

  • Reactivity: There is no evidence to suggest it is unstable, water-reactive, or explosive.[9][10]

  • Toxicity: This is the most probable characteristic. Given the acute oral toxicity of its analogs, it is prudent to manage this compound as a toxic hazardous waste.[10]

Property Identifier / Classification Source / Justification
Chemical Name 3-Amino-2-(biphenyl-2-ylamino)benzoic acid-
CAS Number 893613-05-3[11]
Inferred GHS Pictogram GHS07 (Exclamation Mark)Based on analog data (irritant, harmful).[12]
Inferred GHS Signal Word WarningConsistent with GHS07 classification.
Inferred Hazard Statements H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation.Based on analog data.
RCRA Waste Status Hazardous Waste (Characteristic of Toxicity)Precautionary classification based on toxicity of analogs.[10]
Required PPE Nitrile gloves, safety glasses with side shields, lab coat.Standard practice for handling hazardous chemicals.

Section 2: Step-by-Step Disposal Protocol

The following procedures provide a clear workflow from the point of generation to final disposal, ensuring safety and regulatory compliance at every stage.

2.1. Immediate Handling and Segregation (At the Bench)

  • Identify Waste: Any material containing 3-Amino-2-(biphenyl-2-ylamino)benzoic acid must be considered hazardous waste. This includes:

    • Unused or expired pure solid.

    • Contaminated items (e.g., weigh boats, gloves, paper towels).

    • Solutions containing the compound.

    • Empty stock bottles.

  • Segregate at Source:

    • Solid Waste: Collect pure solid and contaminated disposable items in a designated, durable, sealed plastic bag or a clearly labeled beaker.

    • Liquid Waste: Collect solutions in a dedicated, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) bottle). Do not mix with other waste streams unless you have confirmed compatibility.

    • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container.

  • Prohibit Improper Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[13]

2.2. Waste Accumulation and Storage (Satellite Accumulation Area)

A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[13][14][15]

  • Designate an SAA: Choose a location in your lab that is under your direct control (e.g., a secondary containment tray within a fume hood or a designated cabinet).

  • Select Appropriate Containers:

    • Containers must be in good condition, leak-proof, and have a secure screw-top cap.[13]

    • The container material must be compatible with the waste. Use glass or HDPE for liquids.

    • Never use food or beverage containers for waste.

  • Label Containers Correctly: This is a critical regulatory requirement.[6] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-Amino-2-(biphenyl-2-ylamino)benzoic acid" . Do not use abbreviations or formulas.

    • An approximate concentration or list of all constituents if it is a mixture.

    • The date when waste was first added to the container.

  • Maintain Safe Storage:

    • Keep waste containers closed at all times except when adding waste.[14] Do not leave a funnel in the container.

    • Inspect the SAA weekly for any signs of leaks or container degradation.[13]

2.3. Final Disposal Pathway

  • Arrange for Pickup: Once your waste container is 90% full, or if it has been accumulating for more than 12 months, arrange for its disposal.[15]

  • Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EH&S) office manages the hazardous waste program.[15] They will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final disposal.[16]

  • Disposal Method: The standard and accepted method for this type of solid organic waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, minimizing environmental release.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 3-Amino-2-(biphenyl-2-ylamino)benzoic acid.

DisposalWorkflow cluster_generation At Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal cluster_prohibited Prohibited Actions gen Waste Generated (Solid, Liquid, Contaminated Items) classify Classify as 'Hazardous Waste' gen->classify segregate Segregate Waste (Solid vs. Liquid) classify->segregate Is waste hazardous? [YES] drain Drain Disposal classify->drain Is waste hazardous? [NO (Not Applicable)] container Select Compatible & Sealed Container segregate->container labeling Label Correctly: 'HAZARDOUS WASTE' + Full Chemical Name + Date container->labeling store Store in Designated SAA (Keep Closed, Inspect Weekly) labeling->store full Container >90% Full or >12 months old? store->full contact_ehs Contact EH&S for Pickup Request full->contact_ehs [YES] vendor Licensed Vendor Collects for Incineration contact_ehs->vendor trash Regular Trash

Caption: Decision workflow for the safe disposal of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid waste.

Section 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you feel unsafe, evacuate the area and contact your institution's emergency response line or EH&S.

  • Manage Small Spills (if trained to do so):

    • Wear appropriate PPE: double nitrile gloves, safety glasses, and a lab coat.

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully sweep the absorbed material into a designated container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All cleanup materials (pads, gloves, etc.) must be disposed of as hazardous waste. Label the container clearly as "Spill Debris containing 3-Amino-2-(biphenyl-2-ylamino)benzoic acid."

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our colleagues and our environment.

References

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]

  • Encamp. (2023, March 15). The Ins and Outs of the Waste Toxicity Characterization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Anonymous. (n.d.). Laboratory Waste Management Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 2-(Fmoc-amino)benzoic acid. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Al-Wasify, R. S., & Hamza, R. Z. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: NPPOC-D-Met-OH ≥96 %. Retrieved from a general SDS for a protected amino acid.
  • PubChemLite. (n.d.). 3-amino-2-(biphenyl-2-ylamino)benzoic acid. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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